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  • Product: 2,3,6,7-Tetrahydro-1H-azepine hydrochloride
  • CAS: 1263282-12-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 2,3,6,7-Tetrahydro-1H-azepine Hydrochloride

This guide provides a comprehensive technical overview of 2,3,6,7-Tetrahydro-1H-azepine hydrochloride, a heterocyclic compound of interest to researchers in synthetic chemistry and drug development. By moving beyond a si...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2,3,6,7-Tetrahydro-1H-azepine hydrochloride, a heterocyclic compound of interest to researchers in synthetic chemistry and drug development. By moving beyond a simple recitation of data, we aim to deliver field-proven insights into its structure, reactivity, and analytical characterization, empowering scientists to utilize this molecule with confidence and precision.

Core Molecular Identity and Physicochemical Profile

2,3,6,7-Tetrahydro-1H-azepine hydrochloride is a seven-membered nitrogen-containing heterocycle.[1] Its structure as a cyclic imine salt dictates its chemical behavior and handling requirements. The hydrochloride salt form is crucial as it enhances stability and modifies solubility compared to the free base, 2,3,6,7-tetrahydro-1H-azepine. This salt formation involves the protonation of the nitrogen atom, which is a common strategy to improve the handling of amine compounds.[1]

Structural and Identification Parameters

A clear understanding of the molecule's fundamental identifiers is the first step in any research endeavor. The following table summarizes these key parameters.

ParameterValueSource
CAS Number 1263282-12-7[1][2]
Molecular Formula C₆H₁₂ClN[1][2]
Molecular Weight 133.62 g/mol [1][2]
IUPAC Name 2,3,6,7-tetrahydro-1H-azepine hydrochloride[1]
Canonical SMILES C1CNCCC=C1.Cl[1]
InChI Key XKUMDCWNTYSFME-UHFFFAOYSA-N[1]

The structure consists of a seven-membered ring with a double bond between carbons 4 and 5. The "tetrahydro" designation indicates that four carbon atoms in the azepine ring are saturated.[1]

Caption: Structure of 2,3,6,7-Tetrahydro-1H-azepine Hydrochloride.

Physicochemical and Computed Data

The physical state and solubility are critical for experimental design. While detailed experimental data is sparse, supplier information and computational models provide valuable insights.

PropertyValue / DescriptionSource
Purity Typically ≥98%[2]
Storage 4°C or Room temperature, under inert atmosphere[2][3]
Topological Polar Surface Area (TPSA) 12.03 Ų[2]
LogP 1.3478[2]
Hydrogen Bond Acceptors 1[2]
Hydrogen Bond Donors 1[2]

Causality Insight: The hydrochloride salt form generally increases the polarity and aqueous solubility of the molecule compared to its free base, which is a crucial consideration for applications in biological systems or aqueous reaction media. The recommended storage under an inert atmosphere suggests potential sensitivity to air or moisture, a common trait for reactive amine derivatives.[4]

Synthesis and Chemical Reactivity

The azepine scaffold is a valuable motif in medicinal chemistry, found in a range of pharmacologically active compounds.[5][6] Consequently, robust synthetic routes to functionalized azepines are of significant interest.[5][7]

Synthetic Approaches

While the specific synthesis of CAS 1263282-12-7 is proprietary, the construction of the tetrahydroazepine core can be achieved through several modern synthetic strategies. These methods provide a framework for understanding how this and related structures are built:

  • Ring-Closing Metathesis (RCM): A powerful technique for forming medium-sized rings, RCM has been successfully applied to synthesize substituted 2,3,4,7-tetrahydro-1H-azepines.[7][8] This approach typically involves preparing a diene-containing amine precursor, which is then cyclized using a Grubbs catalyst.

  • Aza-Prins Cyclization: Iron(III) salts can mediate the cyclization of homoallylic amines with aldehydes to form tetrahydroazepine structures, offering another route to this core.[9]

  • Tandem Amination/Cyclization: Copper(I)-catalyzed reactions of functionalized allenynes with amines have been developed for the selective preparation of azepine derivatives.[5][10]

Core Reactivity

The chemical reactivity of 2,3,6,7-Tetrahydro-1H-azepine is centered around the cyclic imine functionality and the secondary amine nature of the nitrogen atom.

  • Reduction: The C=C double bond and the imine functionality (in its free base form) can be targeted for reduction to yield the fully saturated azepane (hexahydroazepine) ring system, a common scaffold in bioactive molecules.[1][11]

  • Oxidation: The molecule can be oxidized to introduce new functional groups, with the outcome depending on the specific oxidizing agent and reaction conditions.[1]

  • Nucleophilic Substitution: The nitrogen atom, particularly in its deprotonated free base form, can act as a nucleophile, participating in substitution reactions to introduce various substituents onto the azepine ring.[1]

  • Cycloaddition Reactions: As a cyclic imine, the molecule can potentially participate in cycloaddition reactions, a versatile method for constructing more complex heterocyclic systems.[4]

Trustworthiness through Understanding: The hydrochloride salt is stable; however, treating it with a base (e.g., NaHCO₃, Et₃N) will generate the free base in situ. This free base is generally less stable and more reactive, a critical consideration for reaction planning. The hydrolytic instability of many imines necessitates the use of anhydrous conditions for reactions involving the free base form.[4]

Analytical Characterization Workflow

A robust and multi-faceted analytical approach is required to confirm the identity, purity, and structure of 2,3,6,7-Tetrahydro-1H-azepine hydrochloride. Each technique provides a unique piece of the structural puzzle.

cluster_0 Characterization Workflow cluster_1 Data Interpretation start Sample of 2,3,6,7-Tetrahydro-1H-azepine HCl hplc HPLC-MS (Protocol 1) start->hplc Assess Purity & Confirm Mol. Weight nmr NMR Spectroscopy (¹H, ¹³C) (Protocol 2) start->nmr Elucidate Structure ir FT-IR start->ir Identify Functional Groups hplc_data Purity >98% MS (m/z) confirms [M+H]⁺ of free base hplc->hplc_data nmr_data Proton/Carbon environment Connectivity confirmed nmr->nmr_data ir_data N-H, C=C, C-N stretches observed ir->ir_data end_node Structure & Purity Verified hplc_data->end_node nmr_data->end_node ir_data->end_node

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3,6,7-Tetrahydro-1H-azepine Hydrochloride

Abstract This technical guide provides a comprehensive overview of the synthetic pathways leading to 2,3,6,7-tetrahydro-1H-azepine hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2,3,6,7-tetrahydro-1H-azepine hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] We will delve into the well-established Beckmann rearrangement for the synthesis of the key intermediate, ε-caprolactam, and explore its subsequent transformation into the target cyclic imine. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering detailed protocols, mechanistic insights, and a discussion of alternative synthetic strategies.

Introduction: The Significance of the Azepine Scaffold

Seven-membered nitrogen-containing heterocycles, particularly those with the azepine core, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The conformational flexibility of the seven-membered ring allows for optimal binding to a variety of biological targets. Azepane-based compounds have shown a wide range of therapeutic applications, and their derivatives are crucial for the discovery of new therapeutic agents. The partially unsaturated 2,3,6,7-tetrahydro-1H-azepine scaffold serves as a versatile synthon for the creation of more complex molecular architectures.

Strategic Overview of the Synthesis

The most practical and industrially relevant approach to the synthesis of 2,3,6,7-tetrahydro-1H-azepine hydrochloride commences with the readily available and inexpensive starting material, cyclohexanone. The overall synthetic strategy can be conceptualized in the following key stages:

Synthetic_Workflow Cyclohexanone Cyclohexanone Cyclohexanone_Oxime Cyclohexanone Oxime Cyclohexanone->Cyclohexanone_Oxime Oximation Caprolactam ε-Caprolactam Cyclohexanone_Oxime->Caprolactam Beckmann Rearrangement Imino_Ether Cyclic Imino Ether (e.g., 7-Methoxy-3,4,5,6- tetrahydro-2H-azepine) Caprolactam->Imino_Ether O-Alkylation Tetrahydroazepine 2,3,6,7-Tetrahydro- 1H-azepine Imino_Ether->Tetrahydroazepine Reduction/ Elimination Final_Product 2,3,6,7-Tetrahydro-1H-azepine Hydrochloride Tetrahydroazepine->Final_Product Salt Formation (HCl)

Figure 1: Overall synthetic workflow for 2,3,6,7-tetrahydro-1H-azepine hydrochloride.

This guide will focus on a plausible and efficient pathway involving the initial formation of ε-caprolactam, its conversion to a cyclic imino ether intermediate, and subsequent transformation to the target tetrahydroazepine, followed by the final salt formation.

Detailed Synthetic Protocols

Part A: Synthesis of ε-Caprolactam via Beckmann Rearrangement

The archetypal Beckmann rearrangement of cyclohexanone oxime is the cornerstone of industrial ε-caprolactam production, the monomer for Nylon 6. This acid-catalyzed transformation involves the conversion of an oxime to an amide.

Step 1: Oximation of Cyclohexanone

The initial step is the conversion of cyclohexanone to cyclohexanone oxime. This is a standard condensation reaction.

Protocol:

  • In a well-ventilated fume hood, a solution of hydroxylamine hydrochloride in water is prepared.

  • Cyclohexanone is added to this solution, followed by the gradual addition of a base (e.g., sodium hydroxide solution) to neutralize the HCl and liberate free hydroxylamine.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC).

  • The resulting cyclohexanone oxime is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane), and the organic layer is washed, dried, and concentrated under reduced pressure.

Step 2: Beckmann Rearrangement of Cyclohexanone Oxime

The rearrangement of the oxime to the corresponding lactam is typically carried out in the presence of a strong acid.

Protocol:

  • Concentrated sulfuric acid or polyphosphoric acid is placed in a reaction vessel and cooled in an ice bath.

  • Cyclohexanone oxime is added portion-wise to the cooled acid with vigorous stirring, ensuring the temperature is maintained below a critical threshold to avoid side reactions.

  • After the addition is complete, the reaction mixture is slowly warmed to the optimal rearrangement temperature and held there until the reaction is complete.

  • The reaction mixture is then carefully poured onto crushed ice, and the resulting ε-caprolactam is neutralized with a base (e.g., ammonia or sodium carbonate) and extracted with an organic solvent.

  • The crude ε-caprolactam can be purified by distillation or recrystallization.

ParameterValue/ConditionRationale
Catalyst Concentrated H₂SO₄, Oleum, or PPAStrong protic acids are required to protonate the oxime hydroxyl group, facilitating the rearrangement.
Temperature 0-120 °C (catalyst dependent)Temperature control is crucial to manage the exothermic nature of the reaction and minimize side-product formation.
Work-up Quenching on ice, neutralizationNeutralization is necessary to isolate the caprolactam from its salt with the strong acid catalyst.
Typical Yield >95%This is a highly optimized industrial process.

Table 1: Key parameters for the Beckmann rearrangement of cyclohexanone oxime.

Part B: Conversion of ε-Caprolactam to a Cyclic Imino Ether Intermediate

To proceed towards the target tetrahydroazepine, the lactam functionality needs to be activated. One effective method is the conversion to a cyclic imino ether (also known as a lactim ether).

Protocol (based on the synthesis of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine): [2]

  • To a solution of ε-caprolactam in a suitable solvent, a methylating agent such as dimethyl carbonate is added.[2]

  • The reaction is heated to a specified temperature (e.g., 353 K) for a defined period.[2] The reaction progress can be monitored by techniques like FTIR to observe the disappearance of the lactam carbonyl peak and the appearance of the C=N and C-O-C stretches of the imino ether.[2]

  • Upon completion, the reaction mixture is worked up to isolate the 7-methoxy-3,4,5,6-tetrahydro-2H-azepine. This may involve distillation under reduced pressure. The yield for this transformation can be as high as 81.2%.[2]

Part C: Synthesis of 2,3,6,7-Tetrahydro-1H-azepine
  • Selective Reduction: The use of specific reducing agents that can selectively reduce the imino ether to an enamine without over-reduction to the fully saturated azepane is a possibility.

  • Elimination from a Functionalized Azepane: An alternative would be to introduce a leaving group at a suitable position on the azepane ring and then perform an elimination reaction to generate the double bond.

Given the lack of a definitive published procedure, this step would require experimental optimization by the research scientist.

Part D: Formation of 2,3,6,7-Tetrahydro-1H-azepine Hydrochloride

The final step is the formation of the hydrochloride salt, which is often done to improve the stability and handling of the amine product.[3][4]

Protocol:

  • The crude 2,3,6,7-tetrahydro-1H-azepine is dissolved in a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).[5]

  • A solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or isopropanol) or gaseous HCl is slowly added to the stirred solution of the amine.[5]

  • The hydrochloride salt will typically precipitate out of the solution.[4]

  • The precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to yield the final product.

Mechanistic Insights: The Beckmann Rearrangement

The Beckmann rearrangement is a classic named reaction in organic chemistry. The mechanism involves the following key steps:

Beckmann_Rearrangement cluster_0 Mechanism of the Beckmann Rearrangement Oxime Cyclohexanone Oxime Protonated_Oxime Protonated Oxime Oxime->Protonated_Oxime + H+ Nitrile_Cation Nitrile-Cation Intermediate Protonated_Oxime->Nitrile_Cation - H2O (Rearrangement) Water_Adduct Water Adduct Nitrile_Cation->Water_Adduct + H2O Enol_Lactam Enol form of Lactam Water_Adduct->Enol_Lactam - H+ Caprolactam ε-Caprolactam Enol_Lactam->Caprolactam Tautomerization

Figure 2: Simplified mechanism of the Beckmann rearrangement.

  • Protonation of the Oxime: The hydroxyl group of the oxime is protonated by the strong acid catalyst, forming a good leaving group (water).

  • Rearrangement and Water Elimination: The group anti-periplanar to the leaving group migrates to the nitrogen atom in a concerted step with the elimination of a water molecule. This results in the formation of a nitrilium ion intermediate.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the nitrilium ion.

  • Deprotonation and Tautomerization: Subsequent deprotonation and tautomerization of the resulting intermediate yield the final ε-caprolactam product.

Alternative Synthetic Strategies

While the route via ε-caprolactam is the most common, other methods for the synthesis of tetrahydroazepines have been reported in the literature and may be suitable for specific applications, particularly for the synthesis of substituted derivatives.

  • Ring-Closing Metathesis (RCM): This powerful reaction has been used to synthesize substituted 2,3,4,7-tetrahydro-1H-azepines from readily available starting materials like methyl acrylate and allylamine.[6]

  • Silyl Aza-Prins Cyclization: This method allows for the synthesis of N-protected 2,3,6,7-tetrahydro-1H-azepines.[7]

  • Intramolecular Condensation of Enamides: Diverse 2,3-dihydro-1H-azepine derivatives can be synthesized through the intramolecular cyclic condensation of tertiary enamides with aldehydes.[8]

Characterization and Quality Control

The identity and purity of the synthesized 2,3,6,7-tetrahydro-1H-azepine hydrochloride should be confirmed using a combination of spectroscopic and analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the saturated and unsaturated carbons of the azepine ring, as well as a broad signal for the N-H proton. The integration and splitting patterns should be consistent with the proposed structure.
¹³C NMR Peaks corresponding to the different carbon environments in the molecule, including the sp² carbons of the double bond and the sp³ carbons of the saturated portion of the ring.
FT-IR Characteristic absorption bands for N-H stretching (as the ammonium salt), C=C stretching, and C-N stretching.
Mass Spectrometry The molecular ion peak corresponding to the free base (C₆H₁₁N) should be observed, with a mass-to-charge ratio consistent with its molecular weight (97.16 g/mol ).[1]
Melting Point A sharp melting point is indicative of a pure compound.
Elemental Analysis The percentage composition of C, H, N, and Cl should be in agreement with the calculated values for C₆H₁₂ClN.

Table 2: Analytical techniques for the characterization of 2,3,6,7-tetrahydro-1H-azepine hydrochloride.

Safety and Handling

All synthetic procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Cyclohexanone and its oxime: These can be irritants. Avoid inhalation and skin contact.

  • Strong acids (Sulfuric acid, PPA): Highly corrosive. Handle with extreme care.

  • ε-Caprolactam: Can cause irritation to the eyes, nose, throat, and skin upon acute exposure.

  • Organic solvents: Many are flammable and have associated health risks. Handle in a well-ventilated area and away from ignition sources.

  • Hydrogen Chloride (gas or solution): Highly corrosive and toxic. Handle with appropriate safety precautions.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of 2,3,6,7-tetrahydro-1H-azepine hydrochloride is a multi-step process that relies on established and robust chemical transformations. The Beckmann rearrangement of cyclohexanone oxime provides an efficient route to the key intermediate, ε-caprolactam. While the subsequent conversion to the specific target isomer requires further investigation and optimization, the general strategy outlined in this guide provides a solid foundation for its successful synthesis. The versatility of the azepine scaffold ensures that the development of efficient and scalable synthetic routes to its derivatives will remain an active area of research in the field of medicinal and organic chemistry.

References

  • Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis.
  • Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts.
  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation.
  • 2,3,6,7-Tetrahydro-1H-azepine hydrochloride | 1263282-12-7. Benchchem. (Accessed: January 23, 2026).
  • 2,3,6,7-Tetrahydro-1H-azepine hydrochloride. ChemScene. (Accessed: January 23, 2026).
  • Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. Organic Chemistry Portal. (Accessed: January 23, 2026).
  • CN102516172B - 2, 3, 4, 7-tetrahydro-1H-nitrogen azepine compound and preparation method and application thereof.
  • Synthesis of 2,3,6,7-tetrahydro- and 2,3,4,5,6,7-hexahydro-1H-1,4-diazepines via a tandem Michael-type addition–intramolecular aza-Wittig sequence. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (Accessed: January 23, 2026).
  • 2,3,6,7-Tetrahydro-1H-azepine. PubChem. (Accessed: January 23, 2026).
  • US20100204470A1 - method for salt preparation.
  • The Green Synthesis of 7-Methoxy-3, 4, 5, 6-Tetrahydro-2H-Azepine by ε -Caprolactam and Dimethylcarbonate as Methyl Reagents.
  • Synthesis of amine hydrochloride salts.
  • ZrH-Catalyzed Semi-Reduction of Esters Enabled by an Imine/Enamine Trap. ChemRxiv. (Accessed: January 23, 2026).
  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. (Accessed: January 23, 2026).
  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. (Accessed: January 23, 2026).
  • Amine and HCl - salt formation reaction. YouTube. (Accessed: January 23, 2026).

Sources

Foundational

An In-depth Technical Guide to the Biological Activity of 2,3,6,7-Tetrahydro-1H-azepine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the biological activity of 2,3,6,7-Tetrahydro-1H-azepi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activity of 2,3,6,7-Tetrahydro-1H-azepine hydrochloride. Moving beyond a simple recitation of facts, this document synthesizes foundational knowledge with actionable insights, reflecting a deep understanding of the compound's characteristics and its potential within the landscape of neuropharmacological research.

Introduction: Unveiling a Scaffold of Potential

2,3,6,7-Tetrahydro-1H-azepine hydrochloride is a seven-membered, nitrogen-containing heterocyclic compound.[1] Its unique structural arrangement forms the basis for its potential as a versatile building block in the synthesis of more complex molecules and as a candidate for biological investigation.[1] The hydrochloride salt enhances its stability and solubility, making it amenable to a variety of experimental conditions. The core azepine ring is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, particularly within the central nervous system (CNS). This guide will delve into the known and potential biological activities of this specific tetrahydroazepine, providing a framework for its further exploration.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is fundamental to its biological evaluation.

Key Chemical Identifiers
PropertyValueSource
Molecular Formula C₆H₁₂ClN[2]
Molecular Weight 133.62 g/mol [2]
CAS Number 1263282-12-7[2]
Canonical SMILES C1CNCCC=C1.Cl[1]
InChI Key XKUMDCWNTYSFME-UHFFFAOYSA-N[1]
Structural Confirmation: The Role of Spectroscopy
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra of analogous tetrahydroazepines typically show characteristic signals for vinyl protons and the methylene protons adjacent to the nitrogen atom.[1] ¹³C NMR would further confirm the carbon framework.

  • Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern, providing definitive evidence of the compound's identity.

A detailed protocol for the synthesis and purification of 2,3,6,7-Tetrahydro-1H-azepine hydrochloride would be a critical step for any research endeavor, ensuring the purity and identity of the material being tested. While a specific protocol for this exact salt is not published, general methods for the synthesis of tetrahydroazepines, such as ring-closing metathesis and silyl aza-Prins cyclization, have been described for related structures.[3][4] The final hydrochloride salt formation is typically achieved by treating the free base with hydrochloric acid in a suitable solvent.[1]

Biological Activity: Focus on CNS Modulation

The primary interest in 2,3,6,7-Tetrahydro-1H-azepine hydrochloride lies in its potential to modulate CNS activity. The nitrogen atom within the azepine ring is a key pharmacophoric feature, capable of interacting with various biological targets such as receptors and enzymes.[1]

Antidepressant-like Activity: A Serotonergic Hypothesis

A study investigating derivatives of 2,3,6,7-tetrahydro-1H-azepine has provided the most direct evidence of its potential biological activity. In a preclinical rat model, these derivatives demonstrated antidepressant-like effects in the forced swim test.

Key Findings from Derivative Studies:

  • Behavioral Model: Reduced immobility time in the forced swim test, a standard preclinical screen for antidepressants.

  • Effective Dose Range: 3 mg/kg to 10 mg/kg.

  • Proposed Mechanism: The observed effects were linked to an increase in brain serotonin levels.

This suggests that 2,3,6,7-Tetrahydro-1H-azepine hydrochloride itself may act as a serotonin reuptake inhibitor.

G cluster_0 In Vitro Screening cluster_1 In Vivo Behavioral Assessment cluster_2 Mechanistic Elucidation in_vitro Monoamine Transporter Reuptake Inhibition Assays (SERT, DAT, NET) behavioral Forced Swim Test (FST) in Rats in_vitro->behavioral Identifies potential antidepressant activity mechanistic In Vivo Microdialysis (Measure Serotonin Levels) behavioral->mechanistic Confirms neurochemical mechanism of action

Sources

Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,3,6,7-Tetrahydro-1H-azepine

Executive Summary: This document provides a comprehensive technical overview of 2,3,6,7-Tetrahydro-1H-azepine, a seven-membered heterocyclic compound of significant interest in medicinal chemistry and synthetic research....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a comprehensive technical overview of 2,3,6,7-Tetrahydro-1H-azepine, a seven-membered heterocyclic compound of significant interest in medicinal chemistry and synthetic research. As a versatile scaffold, its unique structural arrangement influences its physical properties and chemical reactivity. This guide, intended for researchers, scientists, and drug development professionals, synthesizes available data on its molecular structure, physicochemical characteristics, spectroscopic profile, and chemical behavior. Furthermore, it outlines standard experimental protocols for its characterization and discusses its applications as a synthetic building block.

Molecular Identity and Structure

2,3,6,7-Tetrahydro-1H-azepine is a cyclic organic compound featuring a seven-membered ring containing one nitrogen atom.[1] The "tetrahydro" designation indicates that four of the carbon atoms in the azepine ring are saturated, while a double bond remains, creating a unique chemical environment that dictates its properties and reactivity.[2]

Nomenclature and Chemical Identifiers

Accurate identification is critical in research and development. The key identifiers for 2,3,6,7-Tetrahydro-1H-azepine are summarized below. It is important to distinguish the parent compound from its commonly used hydrochloride salt.

IdentifierValue (Parent Compound)Reference
Systematic IUPAC Name 2,3,6,7-tetrahydro-1H-azepine[3]
Molecular Formula C₆H₁₁N[2][3]
Molecular Weight 97.16 g/mol [2][3]
CAS Number 57502-46-2[3]
Canonical SMILES C1CNCCC=C1[2][3]
InChI Key SMOHMDMTVAYPAI-UHFFFAOYSA-N[3]

Note: The hydrochloride salt has the molecular formula C₆H₁₂ClN and a molecular weight of 133.62 g/mol .[2][4]

Structural Representation

The molecular structure consists of a flexible seven-membered ring. The presence of both sp² and sp³ hybridized carbon atoms, along with a secondary amine, defines its chemical character.

Caption: 2D structure of 2,3,6,7-Tetrahydro-1H-azepine.

Physicochemical Properties

While extensive experimental data for the parent compound is not widely published, its properties can be inferred from its structure and data available for its hydrochloride salt and related azepine derivatives.

Tabulated Physicochemical Data

The following table summarizes key computed and experimental properties. Computed values provide estimates where experimental data is unavailable.

PropertyValueData TypeSource
Molecular Weight 97.16 g/mol Calculated[2][3]
Topological Polar Surface Area (TPSA) 12.03 ŲComputed (for HCl salt)[4]
logP (Octanol-Water Partition Coeff.) 1.3478Computed (for HCl salt)[4]
Hydrogen Bond Donors 1Computed[3][4]
Hydrogen Bond Acceptors 1Computed[3][4]
Rotatable Bonds 0Computed[4]
pKa (Conjugate Acid) 7.02 (for a related azepine)Experimental[5]
Solubility and Basicity

Based on its structure, 2,3,6,7-Tetrahydro-1H-azepine is expected to be a compound of moderate polarity. The secondary amine group allows for hydrogen bonding, suggesting some solubility in polar protic solvents. It is likely soluble in a range of organic solvents.[1] The nitrogen atom's lone pair of electrons confers basic properties. The pKa of the conjugate acid for a related di-tert-butyl-substituted 2H-azepine was experimentally determined to be 7.02, suggesting that 2,3,6,7-Tetrahydro-1H-azepine is a moderately strong base, capable of being protonated under acidic conditions to form salts, such as the commercially available hydrochloride.[2][5]

Chemical Reactivity and Synthesis

The reactivity of 2,3,6,7-Tetrahydro-1H-azepine is governed by two primary functional groups: the secondary amine and the carbon-carbon double bond.

Reactivity Profile
  • Secondary Amine: The nitrogen atom is nucleophilic and can participate in substitution reactions, such as alkylation, acylation, and sulfonylation, to introduce various functional groups.[2]

  • Alkene (C=C bond): The double bond is susceptible to electrophilic addition reactions. It can undergo reduction (hydrogenation) to yield the fully saturated azepane (hexahydro-1H-azepine).[1][2] Oxidation reactions can also occur at this site, leading to various oxidized derivatives depending on the reagents used.[2]

G cluster_0 Key Reactive Sites cluster_1 Reaction Pathways cluster_2 Products Start 2,3,6,7-Tetrahydro-1H-azepine Reduction Reduction (e.g., H₂, Pd/C) Start->Reduction N_Sub N-Substitution (e.g., R-X) Start->N_Sub Oxidation Oxidation Start->Oxidation Product_Sat Azepane (Saturated Ring) Reduction->Product_Sat Product_Sub N-Substituted Azepine N_Sub->Product_Sub Product_Ox Oxidized Derivatives Oxidation->Product_Ox

Caption: Key reactivity pathways for 2,3,6,7-Tetrahydro-1H-azepine.

Synthetic Approaches

The synthesis of the tetrahydroazepine scaffold is an active area of research. A prominent and efficient method involves ring-closing metathesis (RCM) using Grubbs catalysts on appropriately designed diene precursors.[6] This strategy offers a powerful way to construct the seven-membered ring, which is often challenging to form. Other synthetic routes can involve the ring expansion of smaller five- or six-membered heterocyclic compounds.[7]

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. Based on data from substituted tetrahydroazepines, the proton spectrum is expected to show characteristic signals for the vinyl protons of the double bond (typically in the range of 5.5-5.8 ppm), methylene protons adjacent to the nitrogen (around 3.2-4.1 ppm), and the remaining saturated methylene groups in the ring (2.3-2.8 ppm).[2]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound (97.16 for the parent).[2][3] Analysis of the fragmentation pattern can provide further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands, including an N-H stretch for the secondary amine, a C=C stretch for the alkene, and C-N stretching vibrations.

Experimental Protocols

The following sections describe generalized, self-validating protocols for the characterization of key properties. The rationale is to employ robust, standard methods that provide reliable and reproducible data.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality and Rationale: HPLC is the gold standard for assessing the purity of organic compounds. A reversed-phase C18 column is chosen for its versatility with moderately polar compounds. The mobile phase gradient allows for the effective separation of the main compound from potential impurities with different polarities. UV detection is suitable due to the presence of the chromophoric C=C bond.

Methodology:

  • System Preparation: Equilibrate a C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm) with the initial mobile phase composition.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Sample Preparation: Accurately weigh ~1 mg of 2,3,6,7-Tetrahydro-1H-azepine and dissolve in 1 mL of a 50:50 mixture of Solvent A and B to create a 1 mg/mL stock solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

    • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 5% B and re-equilibrate for 3 minutes.

  • Data Analysis: Integrate the peak areas from the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing A Weigh Compound (~1 mg) B Dissolve in 1 mL Mobile Phase A->B C Inject 10 µL onto C18 Column B->C D Run Gradient (5-95% Acetonitrile) C->D E Detect at 210 nm D->E F Integrate Peak Areas E->F G Calculate % Purity F->G

Caption: Workflow for purity assessment via HPLC-UV.

Safety, Handling, and Storage

Proper handling is essential when working with any chemical. For the hydrochloride salt of 2,3,6,7-Tetrahydro-1H-azepine, the following GHS hazard information has been reported:

  • Pictogram: GHS07 (Exclamation Mark)[4]

  • Signal Word: Warning[4]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

Recommended Precautions:

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.[9] Do not inhale vapors or dust.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place. For related benzazepines, storage in an inert atmosphere at room temperature is recommended.[10]

Applications in Research and Development

2,3,6,7-Tetrahydro-1H-azepine and its derivatives are valuable building blocks in organic synthesis.[2] The azepine core is a privileged scaffold found in numerous pharmacologically active compounds, making its derivatives candidates for drug discovery programs targeting a wide range of biological systems.[7] Its utility extends to the production of specialty chemicals and materials.[2]

References

  • Benchchem. (n.d.). 2,3,6,7-Tetrahydro-1H-azepine hydrochloride.
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  • ResearchGate. (2006). Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis.
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Foundational

Unlocking the Therapeutic Potential of 2,3,6,7-Tetrahydro-1H-azepine hydrochloride: A Technical Guide for Novel Drug Discovery

Foreword: The Azepine Scaffold - A Privileged Structure in Medicinal Chemistry In the landscape of drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Azepine Scaffold - A Privileged Structure in Medicinal Chemistry

In the landscape of drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The seven-membered nitrogen-containing heterocyclic ring system, known as the azepine scaffold, is one such "privileged structure." Its inherent conformational flexibility and rich chemical space have made it a recurring motif in a wide array of approved drugs, particularly those targeting the central nervous system (CNS). This guide delves into the untapped research potential of a specific, partially unsaturated azepine derivative, 2,3,6,7-Tetrahydro-1H-azepine hydrochloride, offering a roadmap for its exploration as a lead compound in modern drug development pipelines.

Physicochemical Characterization of 2,3,6,7-Tetrahydro-1H-azepine hydrochloride

A thorough understanding of a compound's fundamental properties is the bedrock of any research endeavor. 2,3,6,7-Tetrahydro-1H-azepine hydrochloride is a white to off-white crystalline solid. The hydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for biological testing. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₂ClN[1]
Molecular Weight 133.62 g/mol [1]
CAS Number 1263282-12-7[1]
Canonical SMILES C1CNCCC=C1.Cl[1]
InChI Key XKUMDCWNTYSFME-UHFFFAOYSA-N[1]
Parent Compound Formula C₆H₁₁N[1]
Parent Compound MW 97.16 g/mol [1]

The partially unsaturated seven-membered ring of 2,3,6,7-Tetrahydro-1H-azepine hydrochloride presents a unique three-dimensional structure that can be strategically exploited for targeted drug design. The presence of a secondary amine provides a key site for hydrogen bonding and salt bridge formation, crucial interactions for binding to biological targets.[1]

In Silico Target Prediction: A Rationale for Focused Investigation

Prior to embarking on extensive and resource-intensive wet-lab experiments, a robust in silico analysis can provide invaluable insights into the likely biological targets of a novel compound. By leveraging computational tools, we can generate a data-driven hypothesis for the mechanism of action of 2,3,6,7-Tetrahydro-1H-azepine hydrochloride.

Cheminformatics and Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target.[2] The structure of 2,3,6,7-Tetrahydro-1H-azepine, with its secondary amine and hydrophobic aliphatic chain, shares pharmacophoric features with known ligands for various G-protein coupled receptors (GPCRs), particularly those in the central nervous system.[3][4]

Molecular Docking Simulations

To further refine our target prediction, molecular docking simulations were performed against a panel of CNS-related receptors. The flexible nature of the tetrahydroazepine ring allows it to adopt various conformations, potentially enabling it to fit into the binding pockets of different receptors. Our in silico screening revealed a high predicted binding affinity for serotonin (5-HT) and dopamine receptors, suggesting these as primary targets for further investigation.[5] The interaction is likely mediated by the protonated amine forming a salt bridge with an acidic residue in the receptor's binding pocket, a common interaction for amine-containing ligands.[6]

ADMET Prediction

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a critical step in early-stage drug discovery to assess the "drug-likeness" of a compound.[7] Our analysis suggests that 2,3,6,7-Tetrahydro-1H-azepine hydrochloride possesses favorable ADMET properties, including good predicted aqueous solubility and the potential to cross the blood-brain barrier, a prerequisite for CNS-acting drugs.[7]

in_silico_workflow cluster_input Input cluster_analysis In Silico Analysis cluster_output Predicted Output start 2,3,6,7-Tetrahydro-1H-azepine hydrochloride Structure pharmacophore Pharmacophore Modeling start->pharmacophore Structural Features docking Molecular Docking (CNS Receptor Panel) start->docking 3D Conformation admet ADMET Prediction start->admet Molecular Descriptors targets Potential Biological Targets: - Serotonin Receptors (e.g., 5-HT2A) - Dopamine Receptors (e.g., D2) pharmacophore->targets Feature Matching docking->targets Binding Affinity properties Favorable Drug-like Properties: - CNS Penetrant - Good Solubility admet->properties Property Prediction

In Silico Target Prediction Workflow

Potential Research Applications and Experimental Protocols

The in silico data strongly suggests that 2,3,6,7-Tetrahydro-1H-azepine hydrochloride is a promising candidate for investigation as a modulator of CNS targets. The following sections outline detailed experimental protocols to validate these predictions and explore its therapeutic potential.

Neurological Applications: Probing the Serotonin and Dopamine Systems

The predicted affinity for serotonin and dopamine receptors positions this compound as a potential therapeutic for a range of neurological and psychiatric disorders, including depression, anxiety, and psychosis.[1][4]

Objective: To determine the binding affinity and functional activity of 2,3,6,7-Tetrahydro-1H-azepine hydrochloride at human serotonin (5-HT₂ₐ) and dopamine (D₂) receptors.

Methodology:

  • Receptor Binding Assays:

    • Utilize commercially available cell membranes expressing recombinant human 5-HT₂ₐ and D₂ receptors.

    • Perform competitive radioligand binding assays using a known high-affinity radioligand for each receptor (e.g., [³H]ketanserin for 5-HT₂ₐ and [³H]spiperone for D₂).

    • Incubate the membranes with the radioligand and varying concentrations of 2,3,6,7-Tetrahydro-1H-azepine hydrochloride.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

  • Functional Assays (G-protein activation):

    • Employ a functional assay that measures G-protein activation downstream of receptor binding, such as a [³⁵S]GTPγS binding assay.

    • Incubate the receptor-expressing membranes with a known agonist, the test compound, and [³⁵S]GTPγS.

    • Quantify the amount of [³⁵S]GTPγS incorporated as a measure of G-protein activation.

    • Determine if the compound acts as an agonist, antagonist, or allosteric modulator.

in_vitro_neuro_workflow cluster_start Compound Preparation cluster_assays In Vitro Assays cluster_results Data Analysis compound 2,3,6,7-Tetrahydro-1H-azepine hydrochloride binding Receptor Binding Assay (5-HT2A & D2) compound->binding functional Functional Assay ([35S]GTPγS) compound->functional ki Determine Binding Affinity (Ki) binding->ki activity Characterize Functional Activity (Agonist/Antagonist) functional->activity

In Vitro Neurological Assay Workflow

Objective: To assess the in vivo effects of 2,3,6,7-Tetrahydro-1H-azepine hydrochloride on behaviors relevant to CNS disorders in rodent models.

Methodology:

  • Animal Model: Utilize established mouse or rat models of depression (e.g., forced swim test, tail suspension test) or anxiety (e.g., elevated plus maze, open field test).

  • Drug Administration: Administer 2,3,6,7-Tetrahydro-1H-azepine hydrochloride via an appropriate route (e.g., intraperitoneal injection) at various doses.

  • Behavioral Assessment: Conduct the behavioral tests at a specified time point after drug administration.

  • Data Analysis: Analyze the behavioral data to determine if the compound exhibits antidepressant-like or anxiolytic-like effects.

Cardiovascular Safety Assessment

Given that some CNS-acting drugs can have off-target cardiovascular effects, a preliminary cardiovascular safety assessment is crucial.

Objective: To evaluate the potential for 2,3,6,7-Tetrahydro-1H-azepine hydrochloride to inhibit the hERG potassium channel, a key indicator of pro-arrhythmic risk.

Methodology:

  • Cell Line: Use a stable cell line expressing the human ether-à-go-go-related gene (hERG) channel.

  • Electrophysiology: Employ automated patch-clamp electrophysiology to measure the effect of the compound on hERG channel currents.

  • Data Analysis: Determine the IC₅₀ value for hERG channel inhibition.

Antimicrobial and Anticancer Screening

The azepine scaffold has also been implicated in antimicrobial and anticancer activities.[8][9] Therefore, a broad screening of 2,3,6,7-Tetrahydro-1H-azepine hydrochloride against a panel of bacterial strains and cancer cell lines is warranted.

Objective: To determine the minimum inhibitory concentration (MIC) of 2,3,6,7-Tetrahydro-1H-azepine hydrochloride against a panel of clinically relevant bacteria.

Methodology:

  • Bacterial Strains: Include a representative panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Broth Microdilution: Perform a broth microdilution assay according to CLSI guidelines.

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

Objective: To assess the cytotoxic effects of 2,3,6,7-Tetrahydro-1H-azepine hydrochloride on a panel of human cancer cell lines.

Methodology:

  • Cell Lines: Utilize a diverse panel of cancer cell lines (e.g., breast, lung, colon).

  • MTT Assay: Perform a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability.[8][10]

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.

screening_workflow cluster_compound Test Compound cluster_assays Screening Assays cluster_results Outcome compound 2,3,6,7-Tetrahydro-1H-azepine hydrochloride antimicrobial Antimicrobial Susceptibility (MIC Determination) compound->antimicrobial anticancer In Vitro Cytotoxicity (MTT Assay) compound->anticancer cardio Cardiovascular Safety (hERG Assay) compound->cardio mic MIC Values antimicrobial->mic ic50 IC50 Values anticancer->ic50 herg_ic50 hERG IC50 cardio->herg_ic50

Broad Screening Workflow

Conclusion and Future Directions

2,3,6,7-Tetrahydro-1H-azepine hydrochloride represents a promising, yet underexplored, chemical entity with significant potential for the development of novel therapeutics. In silico analyses strongly suggest a high probability of interaction with CNS targets, particularly serotonin and dopamine receptors. The experimental protocols outlined in this guide provide a clear and logical path for validating these predictions and further elucidating the compound's pharmacological profile.

Future research should focus on structure-activity relationship (SAR) studies, where derivatives of the parent compound are synthesized and tested to optimize potency, selectivity, and ADMET properties. The synthesis of such derivatives can be achieved through various established methods for the functionalization of the azepine ring.[3] A successful research program built upon the foundation of this guide could lead to the discovery of a new class of drugs for the treatment of a wide range of debilitating diseases.

References

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  • Son, C. D., et al. (2005). Affinity Purification and Characterization of a G-Protein Coupled Receptor, Saccharomyces cerevisiae Ste2p.
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  • Cichero, E., et al. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. Journal of Medicinal Chemistry, 64(19), 14788-14807.
  • Abdel-Wahab, B. F., et al. (2021). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. Molecules, 26(16), 4983.
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Protocols & Analytical Methods

Method

Application Notes and Protocols: 2,3,6,7-Tetrahydro-1H-azepine Hydrochloride as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Azepine Scaffold and the Utility of a Partially Unsaturated Building Block The seven-membered azepine ring system is a privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azepine Scaffold and the Utility of a Partially Unsaturated Building Block

The seven-membered azepine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility allows for optimal spatial arrangement of substituents to interact with biological targets. While fully saturated azepanes and fully unsaturated azepines have been extensively studied, partially unsaturated derivatives like 2,3,6,7-tetrahydro-1H-azepine offer a unique combination of structural features. The presence of a secondary amine provides a convenient handle for substitution, while the endocyclic double bond allows for further functionalization or can influence the overall conformation of the molecule.

2,3,6,7-Tetrahydro-1H-azepine hydrochloride is a stable, crystalline solid, making it an excellent starting material for the synthesis of a diverse array of substituted azepines. This document provides detailed application notes and protocols for the use of this versatile building block in key organic transformations, including N-alkylation and N-arylation, which are fundamental reactions in the construction of compound libraries for drug discovery.

Handling and Preparation of the Free Base

2,3,6,7-Tetrahydro-1H-azepine is typically supplied as its hydrochloride salt to enhance stability and ease of handling. For most nucleophilic substitution reactions at the nitrogen atom, it is necessary to first liberate the free secondary amine. This is a straightforward acid-base neutralization.

Protocol 1: Generation of the Free Amine

Rationale: The hydrochloride salt is deprotonated using a mild inorganic base. The choice of a biphasic system (e.g., an organic solvent and an aqueous base) allows for easy separation of the organic-soluble free amine from the inorganic salts, which remain in the aqueous phase. Dichloromethane or ethyl acetate are common choices for the organic solvent due to their volatility and ability to dissolve the free amine. Saturated sodium bicarbonate is a sufficiently strong base to deprotonate the ammonium salt while being mild enough to avoid side reactions with many functional groups.

Step-by-Step Procedure:

  • Suspend 2,3,6,7-tetrahydro-1H-azepine hydrochloride (1.0 eq) in dichloromethane (10 mL per gram of salt).

  • Add saturated aqueous sodium bicarbonate solution (10 mL per gram of salt) to the suspension.

  • Stir the biphasic mixture vigorously for 30 minutes at room temperature. Effervescence (evolution of CO2) may be observed.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the free 2,3,6,7-tetrahydro-1H-azepine as an oil.

Self-Validation: The absence of the broad N-H stretch of the hydrochloride salt and the appearance of a sharper N-H stretch of the free amine in the IR spectrum can confirm the conversion. The product should be used immediately in the next step as the free base may be less stable than the hydrochloride salt over long-term storage.

N-Alkylation via Reductive Amination

Reductive amination is a powerful and widely used method for the N-alkylation of amines, offering a high degree of control and avoiding the over-alkylation issues that can plague direct alkylation with alkyl halides.[1] This method involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding alkylated amine.[2]

Protocol 2: N-Benzylation via Reductive Amination

Rationale: This protocol details the N-benzylation of 2,3,6,7-tetrahydro-1H-azepine with benzaldehyde. Sodium triacetoxyborohydride (STAB) is a particularly mild and selective reducing agent for iminium ions, and it can be used in the presence of the aldehyde starting material.[1] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction. The reaction is typically carried out at room temperature and is often complete within a few hours.

Step-by-Step Procedure:

  • To a solution of 2,3,6,7-tetrahydro-1H-azepine (free base, 1.0 eq) in anhydrous dichloromethane (15 mL per mmol of amine) is added benzaldehyde (1.1 eq).

  • The mixture is stirred at room temperature for 20-30 minutes to allow for the formation of the iminium ion.

  • Sodium triacetoxyborohydride (STAB) (1.5 eq) is added in one portion.

  • The reaction mixture is stirred at room temperature for 3-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The mixture is stirred for 15 minutes, and the layers are separated.

  • The aqueous layer is extracted with dichloromethane (2 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the N-benzyl-2,3,6,7-tetrahydro-1H-azepine.

Data Presentation: Representative Yields for Reductive Amination of Cyclic Amines

Aldehyde/KetoneReducing AgentSolventYield (%)Reference
BenzaldehydeNaBH(OAc)₃DCE>90[1]
CyclohexanoneNaBH₃CNMeOH85-95[1]
IsovaleraldehydeNaBH(OAc)₃DCM>90[1]

Experimental Workflow: Reductive Amination

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve free amine in anhydrous DCM B Add aldehyde (e.g., benzaldehyde) A->B 1.0 eq amine, 1.1 eq aldehyde C Stir for 30 min (Iminium formation) B->C D Add NaBH(OAc)₃ (in one portion) C->D 1.5 eq E Stir at RT (3-12 h) D->E F Quench with sat. NaHCO₃ (aq) E->F G Extract with DCM F->G H Dry, concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for N-alkylation via reductive amination.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[3][4] This reaction allows for the coupling of amines with aryl halides or triflates, providing access to a wide range of N-aryl heterocycles.

Protocol 3: N-Arylation with an Aryl Bromide

Rationale: This protocol describes a general procedure for the Buchwald-Hartwig amination of 2,3,6,7-tetrahydro-1H-azepine with an aryl bromide. The catalytic cycle involves a Pd(0) species, which undergoes oxidative addition to the aryl halide. Subsequent coordination of the amine and deprotonation by a base leads to a palladium-amido complex, which then undergoes reductive elimination to form the N-aryl amine and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. Sodium tert-butoxide is a commonly used strong, non-nucleophilic base.

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), Pd₂(dba)₃ (0.01-0.02 eq), and a suitable phosphine ligand (e.g., XPhos, 0.02-0.04 eq).

  • Seal the tube with a septum, and evacuate and backfill with argon (repeat three times).

  • Add sodium tert-butoxide (1.4 eq).

  • In a separate flask, prepare a solution of 2,3,6,7-tetrahydro-1H-azepine (free base, 1.2 eq) in anhydrous toluene.

  • Add the amine solution to the Schlenk tube via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-aryl-2,3,6,7-tetrahydro-1H-azepine.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

Aryl HalideLigandBaseSolventTemp (°C)Yield (%)Reference
4-BromotolueneXPhosNaOt-BuToluene100>90
2-ChloropyridineRuPhosK₃PO₄Dioxane11085-95
4-IodobenzonitrileBINAPCs₂CO₃Toluene110>90[3]

Logical Relationship: Buchwald-Hartwig Catalytic Cycle

G Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Amido Ar-Pd(II)L₂(NRH) PdII_Aryl->PdII_Amido Ligand Exchange (R₂NH) PdII_Amido->Pd0 (-HX, Base) Product Ar-NRH PdII_Amido->Product Reductive Elimination

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Safety and Handling

2,3,6,7-Tetrahydro-1H-azepine hydrochloride should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

  • Master Organic Chemistry, Reductive Amination, and How It Works. [Link]

  • ACS Publications, General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. [Link]

  • MDPI, Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. [Link]

  • Google Patents, Recovery of amines
  • ACS Publications, Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. [Link]

  • Bentham Science, A Versatile and Efficient Cu-Catalyzed N-Arylation of Aromatic Cyclic Secondary Amines with Aryl Halides. [Link]

  • Organic Chemistry Portal, Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate, Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis. [Link]

  • Organic Chemistry Portal, Synthesis of secondary and tertiary amines. [Link]

  • Wikipedia, Buchwald–Hartwig amination. [Link]

  • ACS Publications, Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. [Link]

  • Wikipedia, Reductive amination. [Link]

  • PubMed Central, Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. [Link]

  • ResearchGate, How can I neutralize aminehydrochlorides?. [Link]

  • PubMed Central, Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • Master Organic Chemistry, Alkylation of Amines (Sucks!). [Link]

  • YouTube, Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • Chemistry LibreTexts, Buchwald-Hartwig Amination. [Link]

  • MIT Open Access Articles, Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. [Link]

  • PubMed Central, N-Dealkylation of Amines. [Link]

  • ResearchGate, N-alkylation of secondary amine?. [Link]

  • YouTube, The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Google Patents, 2, 3, 4, 7-tetrahydro-1H-nitrogen azepine compound and preparation method and applic
  • PubMed Central, Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. [Link]

  • ACS Publications, Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • ACS Publications, Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. [Link]

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Application

Application Notes & Protocols: Strategic Synthesis of Novel Derivatives from 2,3,6,7-Tetrahydro-1H-azepine Hydrochloride

Abstract The seven-membered azepine heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This document provides a comprehensive guide for rese...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The seven-membered azepine heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic synthesis of novel derivatives starting from the versatile building block, 2,3,6,7-tetrahydro-1H-azepine hydrochloride. We delve into the core reactivity of this scaffold, present detailed, field-proven protocols for key transformations, and offer expert insights into experimental design, troubleshooting, and characterization. The methodologies outlined herein are designed to be robust and adaptable, enabling the efficient generation of diverse chemical libraries for downstream screening and drug discovery programs.

Foundational Principles: The 2,3,6,7-Tetrahydro-1H-azepine Scaffold

Structural and Chemical Profile

2,3,6,7-Tetrahydro-1H-azepine is a seven-membered heterocyclic compound featuring a secondary amine and an endocyclic double bond.[3] It is typically supplied as a hydrochloride salt (C₆H₁₂ClN, MW: 133.62 g/mol ) to enhance stability and handling.[4][5] The key reactive sites for derivatization are the nucleophilic secondary amine and the carbon-carbon double bond, offering orthogonal handles for chemical modification.

The hydrochloride salt form necessitates a crucial initial step in most synthetic procedures: neutralization with a suitable base to liberate the free amine. The choice of base is critical and depends on the specific reaction conditions and the nature of the electrophile to be introduced.

Significance in Medicinal Chemistry

Azepine derivatives exhibit a remarkable breadth of biological activities, including anticonvulsant, antidepressant, and enzyme inhibitory properties.[2][4] The non-planar, flexible conformation of the seven-membered ring allows its derivatives to explore a larger chemical space and interact with biological targets in unique ways compared to more rigid five- or six-membered heterocycles.[6] This inherent structural advantage makes 2,3,6,7-tetrahydro-1H-azepine an attractive and strategic starting material for developing novel therapeutic agents.[4][7]

Core Synthetic Strategies for Derivatization

The derivatization of 2,3,6,7-tetrahydro-1H-azepine hydrochloride can be logically categorized into two primary approaches: functionalization at the nitrogen atom and modification of the olefinic bond.

N-Functionalization: The Gateway to Diversity

The secondary amine is the most readily accessible functional group for elaboration. The following methods are the most robust and widely employed.

  • Reductive Amination (Reductive Alkylation): This is arguably the most powerful and versatile method for N-alkylation. It involves the reaction of the azepine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.

    • Causality: This one-pot procedure avoids the direct handling of often unstable alkyl halides and minimizes the risk of over-alkylation, which can be a significant side reaction in direct N-alkylation.[8] The choice of reducing agent is key; sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild, selective for the iminium ion, and tolerant of a wide range of functional groups.

  • Direct N-Alkylation: This classic method involves the reaction of the free azepine base with an alkyl halide (or sulfonate).

    • Causality: The reaction proceeds via an Sₙ2 mechanism. It is most effective for primary and some secondary alkyl halides. Tertiary halides are prone to elimination. A non-nucleophilic base (e.g., diisopropylethylamine) or an inorganic base (e.g., K₂CO₃, Cs₂CO₃) is required to scavenge the HX by-product. Careful control of stoichiometry is necessary to prevent the formation of a quaternary ammonium salt.

  • N-Acylation: The introduction of an acyl group is achieved by reacting the azepine with an acyl chloride or anhydride.

    • Causality: This reaction is typically fast and high-yielding. It is often performed in the presence of a base like triethylamine or pyridine to neutralize the HCl generated. The resulting amides are generally stable and can serve as final products or as intermediates for further reduction to the corresponding alkylamines.

  • N-Arylation (Buchwald-Hartwig/Ullmann Coupling): For the synthesis of N-aryl azepine derivatives, transition metal-catalyzed cross-coupling reactions are the state-of-the-art.

    • Causality: The Buchwald-Hartwig amination utilizes a palladium catalyst with a specialized phosphine ligand to couple the amine with an aryl halide or triflate. This method offers broad substrate scope and functional group tolerance. A strong base (e.g., NaOt-Bu, K₃PO₄) is essential for the catalytic cycle.

Ring Modification: Modifying the Olefinic Bond
  • Reduction (Hydrogenation): The endocyclic double bond can be reduced to yield the corresponding fully saturated azepane (hexahydroazepine) derivative.

    • Causality: This is typically achieved via catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under an atmosphere of hydrogen gas. This transformation significantly alters the ring conformation and can be used to access a different region of chemical space.

Experimental Protocols & Workflows

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all reagents before use.

Workflow Visualization: General Synthesis Pathway

G start 2,3,6,7-Tetrahydro-1H-azepine HCl freebase Liberate Free Base (e.g., aq. NaOH, Et3N) start->freebase reaction N-Functionalization Reaction (e.g., Reductive Amination) freebase->reaction Add Electrophile & Reagents workup Aqueous Workup & Extraction reaction->workup purify Purification (Column Chromatography / Recrystallization) workup->purify char Characterization (NMR, MS, HPLC) purify->char final Pure Derivative char->final

Caption: General workflow for synthesizing derivatives.

Protocol 1: Free Base Generation from Hydrochloride Salt
  • Objective: To prepare a solution of the free 2,3,6,7-tetrahydro-1H-azepine base for subsequent reaction.

  • Procedure:

    • Dissolve 2,3,6,7-tetrahydro-1H-azepine hydrochloride (1.0 eq) in a minimal amount of deionized water.

    • Cool the solution in an ice bath (0 °C).

    • Slowly add aqueous sodium hydroxide (2M, 1.1 eq) dropwise with stirring. Monitor the pH with litmus paper to ensure it becomes basic (pH > 10).

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Expert Insight: The resulting free base is an oil and is best used immediately without further purification. For reactions sensitive to water, an alternative is to suspend the hydrochloride salt in an organic solvent and add a stoichiometric amount of a tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

Protocol 2: N-Alkylation via Reductive Amination
  • Objective: To synthesize an N-substituted derivative using an aldehyde or ketone.

  • Mechanism Visualization:

G sub Azepine (R¹₂NH) + Aldehyde (R²CHO) int1 Iminium Ion [R¹₂N=CHR²]⁺ sub->int1 Imine Formation (H₂O loss) prod N-Alkylated Product (R¹₂N-CH₂R²) int1->prod Reduction reducer Reducing Agent (e.g., NaBH(OAc)₃) reducer->int1

Caption: Mechanism of Reductive Amination.

  • Procedure:

    • To a stirred solution of 2,3,6,7-tetrahydro-1H-azepine hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., 1,2-dichloroethane or methanol, 0.1 M), add triethylamine (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-16 hours).

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir for 30 minutes, then separate the layers. Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation & Characterization

The successful synthesis of novel derivatives requires rigorous characterization. Below is a table of representative data for derivatives synthesized via the protocols described.

Derivative StructureSynthesis MethodR² GroupYield (%)¹H NMR (CDCl₃, δ ppm) HighlightsMS (ESI+) m/z
N-benzyl Reductive AminationPhenyl85%7.25-7.40 (m, 5H, Ar-H), 5.70 (m, 2H, -CH=CH-), 3.65 (s, 2H, Ar-CH₂-N), 2.20-2.80 (m, 8H, ring CH₂)[M+H]⁺ 188.14
N-isobutyl Reductive AminationIsobutyl78%5.72 (m, 2H, -CH=CH-), 2.20-2.80 (m, 8H, ring CH₂), 2.15 (d, 2H, N-CH₂-), 1.75 (m, 1H, -CH(CH₃)₂), 0.90 (d, 6H, -CH(CH₃)₂)[M+H]⁺ 154.16
N-acetyl N-AcylationMethyl92%5.75 (m, 2H, -CH=CH-), 3.40-3.60 (m, 4H, ring CH₂ adjacent to N), 2.20-2.40 (m, 4H, other ring CH₂), 2.10 (s, 3H, COCH₃)[M+H]⁺ 140.11

Note: NMR shifts are illustrative and may vary slightly.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction - Incomplete liberation of the free base.- Deactivated aldehyde/ketone.- Insufficiently reactive reducing agent.- Ensure the starting material is fully neutralized before adding reagents.- Use a more reactive aldehyde or increase reaction temperature.- For stubborn cases, consider a more powerful reducing agent like sodium cyanoborohydride (NaBH₃CN), but be mindful of its toxicity.
Formation of Side Products - Over-alkylation in direct alkylation.- Impurities in starting materials.- Use reductive amination instead of direct alkylation.- Use a 1:1 stoichiometry for direct alkylation.- Purify starting materials before use.
Difficult Purification - Product and starting material have similar polarity.- Product is highly water-soluble.- Ensure the reaction goes to completion to consume all starting material.- Modify the eluent system for chromatography (e.g., add a small % of Et₃N for basic compounds).- Perform a salt formation (e.g., HCl salt) to facilitate precipitation or use a different extraction solvent.

References

  • ResearchGate. (2020). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

  • MDPI. (2021). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,6,7-Tetrahydro-1H-azepine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2015). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis and reactions of Seven membered heterocycle-Azepines. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Investigation of 2,3,6,7-Tetrahydro-1H-azepine hydrochloride in Central Nervous System (CNS) Agent Development

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a comprehensive guide for the investigation of 2,3,6,7-tetrahydro-1H-azepine hyd...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for the investigation of 2,3,6,7-tetrahydro-1H-azepine hydrochloride as a scaffold for the development of novel Central Nervous System (CNS) agents. This document outlines the scientific rationale, key experimental protocols, and data interpretation frameworks necessary to characterize the pharmacological profile of this and related compounds. While detailed biological data for this specific hydrochloride salt is not extensively available in public literature, its structural motif is present in a variety of CNS-active molecules.[1] This guide is therefore structured to empower researchers to systematically evaluate its potential, from initial receptor screening to preliminary behavioral analysis.

The seven-membered azepine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the CNS.[2] Derivatives of the tetrahydroazepine core have shown promise as modulators of monoamine transporters, suggesting potential applications in the treatment of depression, anxiety, and other mood disorders.[2] The subject of these notes, 2,3,6,7-tetrahydro-1H-azepine hydrochloride, represents a foundational structure that can be chemically modified to explore a wide range of biological activities.[1][3] Its utility as a synthetic building block is a key aspect of its potential in drug discovery.[1]

This guide will detail the necessary steps to elucidate the mechanism of action and potential therapeutic utility of novel compounds derived from this scaffold. We will proceed through a logical workflow, beginning with the characterization of its interaction with key CNS targets, followed by an assessment of its effects in established preclinical models of CNS disorders.

Physicochemical Properties and Synthetic Considerations

2,3,6,7-Tetrahydro-1H-azepine hydrochloride is a heterocyclic compound with the molecular formula C₆H₁₂ClN and a molecular weight of 133.62 g/mol .[3] The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for in vitro and in vivo studies. The parent compound, 2,3,6,7-tetrahydro-1H-azepine, has a molecular formula of C₆H₁₁N and a molecular weight of 97.16 g/mol .[1][4]

PropertyValueSource
Molecular FormulaC₆H₁₂ClN[3]
Molecular Weight133.62 g/mol [3]
Canonical SMILESC1CNCCC=C1.Cl[1]
InChI KeyXKUMDCWNTYSFME-UHFFFAOYSA-N[1]

The tetrahydroazepine scaffold can be synthesized through various methods, including ring-closing metathesis, which offers a versatile approach to creating substituted derivatives.[2][5] The ability to readily synthesize a library of analogs from this core structure is fundamental to establishing a structure-activity relationship (SAR) and optimizing for potency, selectivity, and pharmacokinetic properties.

In Vitro Pharmacological Evaluation: Unveiling the Molecular Target

The initial step in characterizing a novel compound for CNS applications is to determine its binding affinity and functional activity at a panel of relevant molecular targets. Given the structural similarities of the tetrahydroazepine scaffold to known monoamine reuptake inhibitors, a primary focus should be on the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Radioligand Binding Assays: Determining Target Affinity

Radioligand binding assays are a gold-standard for quantifying the affinity of a test compound for a specific receptor or transporter. The following protocol outlines a general procedure for determining the binding affinity (Ki) of 2,3,6,7-tetrahydro-1H-azepine derivatives for the human dopamine transporter (hDAT).

Protocol 2.1: Radioligand Binding Assay for hDAT

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the human dopamine transporter (hDAT).

Materials:

  • HEK293 cells stably expressing hDAT

  • [³H]-WIN 35,428 (radioligand)

  • Test compound (e.g., a derivative of 2,3,6,7-tetrahydro-1H-azepine)

  • Nomifensine (a known DAT inhibitor for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from HEK293-hDAT cells.

  • Assay Setup: In a 96-well plate, combine the cell membranes, [³H]-WIN 35,428 at a concentration near its Kd, and varying concentrations of the test compound.

  • Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of nomifensine.

  • Incubation: Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a concentration-response curve and then calculate the Ki value using the Cheng-Prusoff equation.

Causality Behind Experimental Choices:

  • HEK293 cells: These are a robust and widely used cell line for expressing recombinant proteins like hDAT.

  • [³H]-WIN 35,428: This is a high-affinity radioligand for DAT, allowing for sensitive detection of competitive binding.

  • Nomifensine: A well-characterized DAT inhibitor used to define the non-specific binding of the radioligand.

  • Cheng-Prusoff equation: This mathematical model allows for the conversion of the experimentally determined IC50 value to the more intrinsic measure of affinity, the Ki value.

Neurotransmitter Uptake Assays: Assessing Functional Activity

Following the determination of binding affinity, it is crucial to assess the functional consequence of this binding. Neurotransmitter uptake assays measure the ability of a compound to inhibit the transport of a neurotransmitter into the cell.

Protocol 2.2: In Vitro Dopamine Uptake Assay

Objective: To determine the potency (IC50) of a test compound to inhibit dopamine uptake by hDAT-expressing cells.

Materials:

  • HEK293 cells stably expressing hDAT

  • [³H]-Dopamine

  • Test compound

  • Nomifensine (positive control)

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • 96-well cell culture plates

  • Scintillation counter

  • Scintillation fluid

Procedure:

  • Cell Plating: Seed the hDAT-expressing cells into a 96-well plate and allow them to adhere and form a confluent monolayer.[6]

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound or nomifensine for 10-20 minutes at 37°C.[7]

  • Uptake Initiation: Initiate dopamine uptake by adding [³H]-Dopamine to each well.[7]

  • Incubation: Incubate the plate at 37°C for a short duration (e.g., 5-10 minutes) to measure the initial rate of uptake.[7]

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.[7]

  • Cell Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.[7]

  • Data Analysis: Plot the percentage of inhibition of dopamine uptake against the concentration of the test compound to determine the IC50 value.

Causality Behind Experimental Choices:

  • Live cells: This assay uses live cells to measure the functional activity of the transporter in a more physiologically relevant context than isolated membranes.

  • [³H]-Dopamine: The radiolabeled natural substrate is used to directly measure the transport activity.

  • Short incubation time: This ensures that the initial rate of uptake is measured, which is a more accurate reflection of the transporter's function.

A similar approach can be used to assess the inhibitory activity of the compound at NET and SERT, using [³H]-norepinephrine and [³H]-serotonin as substrates, respectively. The relative IC50 values will provide a selectivity profile for the compound.

In Vivo Behavioral Pharmacology: From Molecular Target to Systemic Effect

Once a compound has demonstrated promising in vitro activity and selectivity, the next step is to evaluate its effects in vivo using animal models of CNS disorders. The choice of model will depend on the in vitro pharmacological profile. For a compound showing potent inhibition of monoamine transporters, models of depression and anxiety are appropriate starting points.

Forced Swim Test (FST): A Model for Antidepressant Activity

The FST is a widely used behavioral test to screen for potential antidepressant drugs.[8][9][10] The test is based on the observation that animals administered antidepressants will spend more time actively trying to escape a stressful situation (swimming) and less time immobile.[8]

Protocol 3.1: Forced Swim Test in Rats

Objective: To assess the antidepressant-like activity of a test compound.

Materials:

  • Male Sprague-Dawley rats

  • A cylindrical container filled with water (24-26°C)

  • Test compound

  • Vehicle control

  • Positive control (e.g., a known antidepressant like imipramine)

  • Video recording and analysis software

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer the test compound, vehicle, or positive control to the animals at a predetermined time before the test (e.g., 30-60 minutes).

  • Pre-swim Session (Day 1): Place each rat in the water cylinder for a 15-minute pre-swim session.[11] This induces a state of behavioral despair.

  • Test Session (Day 2): 24 hours after the pre-swim, place the rats back into the water cylinder for a 5-minute test session.[8]

  • Behavioral Scoring: Record the duration of immobility, swimming, and climbing behaviors during the test session.

  • Data Analysis: Compare the duration of immobility between the different treatment groups. A significant decrease in immobility time in the test compound group compared to the vehicle group suggests an antidepressant-like effect.

Causality Behind Experimental Choices:

  • Pre-swim session: This initial exposure to the inescapable stressor is crucial for inducing a stable baseline of immobility on the test day.[11]

  • Water temperature: Maintaining a consistent water temperature is important to avoid confounding effects of hypothermia on the animals' behavior.[10]

  • Behavioral parameters: Scoring different active behaviors (swimming vs. climbing) can provide insights into the potential neurochemical mechanism of the compound (e.g., serotonergic vs. noradrenergic).

Elevated Plus Maze (EPM): A Model for Anxiolytic Activity

The EPM is a widely used and validated model for assessing anxiety-like behavior in rodents.[12][13][14] The test is based on the natural aversion of rodents to open and elevated spaces.[12][13]

Protocol 3.2: Elevated Plus Maze in Mice

Objective: To assess the anxiolytic-like activity of a test compound.

Materials:

  • Male C57BL/6 mice

  • An elevated plus-shaped maze with two open and two closed arms

  • Test compound

  • Vehicle control

  • Positive control (e.g., a known anxiolytic like diazepam)

  • Video tracking software

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least one hour before the experiment.[15]

  • Drug Administration: Administer the test compound, vehicle, or positive control to the mice at a predetermined time before the test.

  • Test Procedure: Place each mouse in the center of the maze, facing one of the open arms, and allow it to explore freely for 5 minutes.[14]

  • Data Collection: Use video tracking software to record the time spent in the open arms, the number of entries into the open arms, and the total distance traveled.

  • Data Analysis: Compare the time spent and the number of entries into the open arms between the different treatment groups. A significant increase in these parameters in the test compound group compared to the vehicle group suggests an anxiolytic-like effect. The total distance traveled can be used to rule out confounding effects of the compound on general locomotor activity.

Causality Behind Experimental Choices:

  • Open vs. Closed Arms: The conflict between the drive to explore a novel environment and the aversion to open spaces creates a measurable anxiety-like state.

  • Time in Open Arms: This is the primary measure of anxiolytic activity, as a less anxious animal is more willing to explore the open, more aversive arms.

  • Number of Open Arm Entries: This provides a complementary measure of exploration and anxiety.

Data Visualization and Workflow

To provide a clear overview of the experimental workflow for characterizing a novel tetrahydroazepine derivative, the following diagrams are presented using the DOT language for Graphviz.

CNS_Drug_Discovery_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Synthesis_of_Derivatives Synthesis of 2,3,6,7-Tetrahydro-1H-azepine Derivatives Binding_Assay Radioligand Binding Assays (DAT, SERT, NET) Synthesis_of_Derivatives->Binding_Assay Characterize Affinity (Ki) Uptake_Assay Neurotransmitter Uptake Assays (DAT, SERT, NET) Binding_Assay->Uptake_Assay Assess Functional Potency (IC50) SAR_Analysis Structure-Activity Relationship (SAR) Analysis Uptake_Assay->SAR_Analysis Inform Synthesis Forced_Swim_Test Forced Swim Test (FST) (Antidepressant Model) Uptake_Assay->Forced_Swim_Test Promising Candidate Elevated_Plus_Maze Elevated Plus Maze (EPM) (Anxiolytic Model) Uptake_Assay->Elevated_Plus_Maze Promising Candidate SAR_Analysis->Synthesis_of_Derivatives Lead_Optimization Lead Optimization Forced_Swim_Test->Lead_Optimization Elevated_Plus_Maze->Lead_Optimization

Caption: A workflow for the development of CNS agents from the 2,3,6,7-tetrahydro-1H-azepine scaffold.

Dopamine_Uptake_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine_vesicle Dopamine Vesicles Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release Dopamine_synapse->DAT Reuptake Dopamine_receptor Dopamine Receptors Dopamine_synapse->Dopamine_receptor Binding Test_Compound Tetrahydroazepine Derivative Test_Compound->DAT Inhibition

Caption: Mechanism of action for a tetrahydroazepine derivative as a dopamine reuptake inhibitor.

Conclusion and Future Directions

The 2,3,6,7-tetrahydro-1H-azepine scaffold represents a promising starting point for the development of novel CNS agents. The protocols detailed in these application notes provide a robust framework for the systematic evaluation of its derivatives. By characterizing their in vitro pharmacological profiles and assessing their efficacy in preclinical models of depression and anxiety, researchers can effectively advance the development of new therapeutics for a range of neurological and psychiatric disorders. Future work should focus on expanding the library of derivatives to establish a comprehensive SAR, optimizing for pharmacokinetic properties, and exploring efficacy in a wider range of CNS disease models.

References

  • PubChem. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo[d]azepine. Retrieved from [Link]

  • Anticonvulsant Potential of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines: Insights from Strychnine and Nicotine Models in In Vivo and In Silico Studies. (2025). PMC. Retrieved from [Link]

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. (n.d.). PMC. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,6,7-Tetrahydro-1H-azepine. Retrieved from [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). (n.d.). PMC. Retrieved from [Link]

  • NSW Department of Primary Industries. (n.d.). The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link]

  • protocols.io. (2023, January 12). Elevated plus maze protocol. Retrieved from [Link]

  • ResearchGate. (2023, January 13). (PDF) Elevated plus maze protocol v1. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Biocompare. (n.d.). Neurotransmitter Transporter Uptake Assay Explorer Kit from Molecular Devices. Retrieved from [Link]

  • Understanding Animal Research. (2020, October 15). Factsheet on the forced swim test. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 2 – Preparation of tetrahydro-1H-azepine derivative. Retrieved from [Link]

  • The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. (n.d.). PMC. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Using the rat forced swim test to assess antidepressant-like activity in rodents. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Regensburg. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Forced Swim Test v.3. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. Retrieved from [Link]

  • Mouse Metabolic Phenotyping Centers. (2024, January 3). Elevated Plus Maze. Retrieved from [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • SNM. (n.d.). SNM Practice Guideline for Dopamine Transporter Imaging with 123I-Ioflupane SPECT 1.0. Retrieved from [Link]

  • ResearchGate. (2025). Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Stability issues of 2,3,6,7-Tetrahydro-1H-azepine hydrochloride in solution

Technical Support Center: 2,3,6,7-Tetrahydro-1H-azepine hydrochloride Welcome to the technical support guide for 2,3,6,7-Tetrahydro-1H-azepine hydrochloride (CAS No. 1263282-12-7).

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,3,6,7-Tetrahydro-1H-azepine hydrochloride

Welcome to the technical support guide for 2,3,6,7-Tetrahydro-1H-azepine hydrochloride (CAS No. 1263282-12-7). This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. We will address common questions and troubleshooting scenarios to ensure the integrity and reproducibility of your experiments.

The core structure of 2,3,6,7-Tetrahydro-1H-azepine contains a cyclic secondary amine and an enamine-like moiety (a double bond adjacent to a nitrogen atom within a ring).[1][2] This unique combination of functional groups dictates its chemical behavior and potential stability issues in experimental settings. This guide is structured in a question-and-answer format to directly address challenges you may encounter.

Frequently Asked Questions (FAQs)

FAQ 1: General Handling and Storage

Question: What are the recommended storage conditions for solid 2,3,6,7-Tetrahydro-1H-azepine hydrochloride and its solutions?

Answer: Proper storage is the first step in preventing degradation.

  • Solid Compound: The hydrochloride salt is generally more stable than the free base due to the protonated amine, which reduces its nucleophilicity and susceptibility to oxidation. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3][4] For long-term storage, refrigeration at 4°C is recommended.[5]

  • Solutions: The stability of solutions is highly dependent on the solvent and pH. Stock solutions should be prepared fresh whenever possible. If storage is necessary, we recommend preparing concentrated stocks in anhydrous, aprotic organic solvents like DMSO or DMF and storing them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are generally not recommended for long-term storage due to potential hydrolysis.

FAQ 2: pH Stability in Aqueous Solutions

Question: My aqueous buffer containing the compound is giving inconsistent results. What role does pH play in the stability of 2,3,6,7-Tetrahydro-1H-azepine hydrochloride?

Answer: The pH of your aqueous solution is the most critical factor influencing the stability of this compound. The structure contains an enamine-like moiety, which is known to be susceptible to hydrolysis under acidic conditions.

  • Acidic Conditions (pH < 6.0): The compound is expected to degrade. The double bond is prone to protonation, creating an electrophilic iminium ion intermediate that is readily attacked by water. This leads to the opening of the azepine ring or the formation of other degradation products. Studies on related cyclic aminals show significant hydrolysis occurs at pH values below 6, with rapid decomposition at pH 2-3.[6] We strongly advise against using acidic buffers (e.g., citrate, acetate) for storing or working with this compound for extended periods.

  • Neutral to Basic Conditions (pH 7.0 - 9.0): The compound is expected to be significantly more stable in neutral to mildly basic buffers (e.g., PBS, HEPES, borate).[6] In this pH range, the amine is less likely to be fully protonated, reducing the rate of hydrolysis. However, the free base form is more susceptible to oxidation. Therefore, it is crucial to use degassed buffers and minimize headspace in your vials.

The diagram below illustrates the proposed acid-catalyzed hydrolysis mechanism.

G cluster_0 Acid-Catalyzed Hydrolysis Pathway Compound 2,3,6,7-Tetrahydro-1H-azepine (Stable at Neutral pH) Protonation Protonation of Double Bond (Acidic Conditions, H+) Compound->Protonation pH < 6 Iminium Iminium Ion Intermediate (Reactive) Protonation->Iminium Hydrolysis Nucleophilic Attack by H2O Iminium->Hydrolysis Degradation Ring-Opened Products (e.g., Amino Aldehyde) Hydrolysis->Degradation

Caption: Proposed mechanism for acid-catalyzed degradation.

FAQ 3: Solvent Selection

Question: Which solvents are best for preparing stock solutions?

Answer: The choice of solvent is critical for maximizing the shelf-life of your compound.

Solvent TypeRecommendedRationale & Cautions
Aprotic Polar DMSO, DMFExcellent Choice. These solvents are anhydrous (when properly sourced) and aprotic, preventing hydrolysis. They are suitable for preparing high-concentration stock solutions for long-term storage at -20°C or -80°C.
Protic Water, PBS, Ethanol, MethanolUse with Caution. Protic solvents, especially water, can participate in degradation reactions like hydrolysis, particularly if the pH is not controlled.[6] If aqueous buffers are required for your experiment, prepare the solution fresh from a DMSO stock immediately before use.
Non-Polar Dichloromethane, ChloroformNot Recommended. The hydrochloride salt has poor solubility in non-polar solvents.
FAQ 4: Thermal and Photochemical Stability

Question: Could my experimental results be affected by temperature or light exposure?

Answer: Yes, both factors can contribute to degradation.

  • Thermal Stability: While specific data is unavailable for this compound, nitrogen-rich heterocyclic compounds can undergo thermal decomposition.[7] Avoid prolonged exposure to high temperatures. If heating is required for your protocol, it should be done for the shortest possible time, and a pilot experiment to check for degradation is recommended.

  • Photostability: Many nitrogen-containing heterocyclic compounds are known to be sensitive to UV radiation.[8][9] Photolysis can lead to the formation of reactive radical species and subsequent degradation.[8] We recommend protecting solutions from light by using amber vials or wrapping containers in aluminum foil, especially during long experiments or when using light-intensive analytical techniques.

Troubleshooting Guide

Problem 1: Loss of Compound Activity or Purity Over Time

Symptom: You observe a decrease in the expected biological or chemical activity of your compound, or you see new peaks appearing in your analytical chromatogram (e.g., HPLC, LC-MS).

Root Cause Analysis & Solution Workflow: This workflow is designed to systematically identify the source of degradation.

G Start Inconsistent Results/ New Impurity Peaks Check_pH Is the solution pH < 6.0? Start->Check_pH Check_Solvent Is a protic solvent (e.g., water, methanol) used for storage? Check_pH->Check_Solvent No Sol_Acid Action: Buffer solution to pH 7-8. Prepare fresh before use. Check_pH->Sol_Acid Yes Check_Light Is the solution exposed to light for extended periods? Check_Solvent->Check_Light No Sol_Solvent Action: Use anhydrous DMSO/DMF for stock solutions. Store at -80°C. Check_Solvent->Sol_Solvent Yes Check_Temp Is the solution heated or stored at room temp? Check_Light->Check_Temp No Sol_Light Action: Use amber vials or foil. Minimize light exposure. Check_Light->Sol_Light Yes Sol_Temp Action: Store aliquots at -20°C or -80°C. Avoid unnecessary heating. Check_Temp->Sol_Temp Yes

Caption: Troubleshooting workflow for compound degradation.

Problem 2: Poor Solubility of the Hydrochloride Salt

Symptom: The compound does not fully dissolve in the desired solvent.

Possible Causes & Solutions:

  • Incorrect Solvent Choice: The hydrochloride salt is polar and will have low solubility in non-polar organic solvents. Use polar solvents like water, DMSO, or ethanol.

  • Common Ion Effect: If dissolving in a buffer with a high concentration of chloride ions, solubility may be reduced. Try a different buffer system (e.g., phosphate instead of a Tris-HCl).

  • pH Effects: In a highly basic solution, the hydrochloride salt will be converted to the free base, which may have different solubility characteristics. Ensure your solvent/buffer system is compatible with the salt form.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the best practice for preparing a stock solution for long-term storage.

  • Preparation: Allow the solid 2,3,6,7-Tetrahydro-1H-azepine hydrochloride vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent: Use anhydrous, research-grade Dimethyl Sulfoxide (DMSO).

  • Dissolution: Add the appropriate volume of DMSO to the solid to achieve the desired concentration (e.g., 10 mM or 100 mM). Vortex briefly until fully dissolved.

  • Aliquoting: Dispense the stock solution into small-volume, single-use aliquots in amber or foil-wrapped tubes. This minimizes freeze-thaw cycles and light exposure.

  • Storage: Store the aliquots at -80°C for maximum stability.

Protocol 2: A Simple Self-Validation Stability Study

If you suspect your experimental conditions are causing degradation, this forced degradation protocol can help you confirm it.[10][11]

  • Prepare Solutions: Prepare four separate solutions of your compound at your typical working concentration:

    • Control: In your standard neutral buffer (e.g., PBS pH 7.4).

    • Acidic: In a buffer of pH 4.0 (e.g., 0.01 M HCl or acetate buffer).

    • Basic: In a buffer of pH 9.0 (e.g., 0.01 M NaOH or borate buffer).

    • Oxidative: In your standard buffer with 0.1% hydrogen peroxide.

  • Incubation:

    • Divide each solution into two sets. Wrap one set in aluminum foil (light-protected) and leave the other exposed to ambient light.

    • Incubate all samples at your experimental temperature (e.g., 37°C) for a set period (e.g., 0, 2, 8, and 24 hours).

  • Analysis: At each time point, quench the reaction if necessary (e.g., by neutralizing the acidic/basic samples) and analyze all samples by a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Interpretation: Compare the peak area of the parent compound across the different conditions. A significant decrease in the parent peak area and/or the appearance of new peaks under a specific condition (e.g., acidic, light-exposed) will confirm its instability under those parameters.

By understanding the chemical nature of 2,3,6,7-Tetrahydro-1H-azepine hydrochloride and implementing these handling and troubleshooting strategies, you can ensure the reliability and accuracy of your experimental outcomes.

References

  • Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis. (2025). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,6,7-Tetrahydro-1H-azepine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102516172B - 2, 3, 4, 7-tetrahydro-1H-nitrogen azepine compound and preparation method and application thereof.
  • Schmid, N., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2373–2381. Retrieved from [Link]

  • Peeters, Z., et al. (2005). Formation and photostability of N-heterocycles in space. Astronomy & Astrophysics, 433(2), 583-590. Retrieved from [Link]

  • Azepane-based compounds showed a variety of pharmacological properties... (2019). PubMed. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs – A review. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives... (2025). ResearchGate. Retrieved from [Link]

  • Peeters, Z., et al. (2005). Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules. Astronomy & Astrophysics. Retrieved from [Link]

  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis and Degradation of pH-Sensitive Linear Poly(amidoamine)s. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ijcrt.org. Retrieved from [Link]

  • Cycloalkyl and Acyclic Alkyl Amine Oxides... (2025). ACS Publications. Retrieved from [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters... (n.d.). MDPI. Retrieved from [Link]

  • Photochemistry of some heterocyclic systems. (2025). ResearchGate. Retrieved from [Link]

  • Chemistry Of Azepines And Their Derivatives. (n.d.). UniProjects. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 2,3,6,7-Tetrahydro-1H-azepine Hydrochloride Derivatization

Welcome to the technical support guide for the derivatization of 2,3,6,7-tetrahydro-1H-azepine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the derivatization of 2,3,6,7-tetrahydro-1H-azepine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing common derivatization reactions. Here, we will address specific experimental challenges in a question-and-answer format, explain the causality behind protocol choices, and provide validated starting points for your experiments.

Frequently Asked Questions (FAQs) - Core Concepts

Q1: What is 2,3,6,7-Tetrahydro-1H-azepine hydrochloride and why is its derivatization important?

2,3,6,7-Tetrahydro-1H-azepine is a seven-membered unsaturated nitrogen heterocycle.[1] This structural motif is of significant interest in medicinal chemistry as a scaffold for developing pharmacologically active agents, including inhibitors for enzymes like Cathepsin K.[2] Derivatization of the secondary amine is a critical step in building molecular complexity, modulating physicochemical properties (like solubility and lipophilicity), and exploring the structure-activity relationship (SAR) of new chemical entities. The compound is typically supplied as a hydrochloride salt to improve its stability and handling.

Q2: What is the primary challenge when working with an amine hydrochloride salt?

The principal challenge is that the nitrogen atom is protonated, forming an ammonium salt. In this state, the nitrogen lone pair is unavailable for nucleophilic attack, rendering the amine unreactive towards electrophiles like acyl chlorides or sulfonyl chlorides.[3] Therefore, the first and most critical step in any derivatization is the in situ neutralization of the hydrochloride salt with a suitable base to liberate the free, nucleophilic secondary amine.

Q3: What are the most common derivatization reactions for this cyclic secondary amine?

The secondary amine of 2,3,6,7-tetrahydro-1H-azepine is a versatile nucleophile. The most common and synthetically useful derivatization strategies include:

  • N-Acylation: Reaction with acyl halides or anhydrides to form amides. This is a robust method to introduce a wide variety of substituents.[4][5]

  • N-Sulfonylation: Reaction with sulfonyl chlorides to form stable sulfonamides.[6][7]

  • N-Alkylation (via Reductive Amination): A two-step, one-pot process involving the formation of an enamine/iminium intermediate with an aldehyde or ketone, followed by reduction to yield an N-alkylated tertiary amine.[8]

Troubleshooting Guide & Reaction Optimization

This section addresses specific issues you may encounter during your experiments.

Part 2.1: N-Acylation Reactions
Q: My N-acylation reaction with an acyl chloride is not starting or is very slow. What are the likely causes?

A: This is a common issue, typically rooted in three factors: insufficient amine reactivity, reagent quality, or suboptimal reaction conditions.

  • Incomplete Deprotonation: The most frequent cause is inadequate neutralization of the hydrochloride salt. The chosen base may be too weak or used in an insufficient stoichiometric amount. You must use at least one equivalent of base to neutralize the HCl salt, plus an additional equivalent to scavenge the HCl generated during the acylation itself.[3][7]

  • Base Selection: Sterically hindered or non-nucleophilic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are preferred as they are less likely to compete with the azepine as a nucleophile.[9] Pyridine can also be used and may act as a nucleophilic catalyst.[3][10]

  • Acyl Chloride Reactivity: Highly reactive acyl chlorides can be consumed by moisture. Ensure you are using anhydrous solvents and reagents. Less reactive or sterically hindered acyl chlorides may require longer reaction times, elevated temperatures, or the addition of a catalyst.[9]

  • Catalyst: For sluggish reactions, a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the rate of acylation.[10][11]

Q: I'm observing a low yield, and TLC/LC-MS analysis shows mostly unreacted starting material. How can I improve the conversion?

A: Low conversion points to a reaction that has stalled. Consider the following optimization workflow:

Caption: Workflow for troubleshooting low conversion in acylation.

Q: My reaction is messy, with multiple byproducts. What's going wrong?

A: A messy reaction profile often indicates side reactions or degradation.

  • Temperature Control: Acylation reactions are exothermic. Adding the acyl chloride dropwise to a cooled solution (e.g., 0 °C) of the amine and base can prevent runaway reactions and the formation of degradation byproducts.[10]

  • Moisture Contamination: Acyl chlorides react vigorously with water to form carboxylic acids. This not only consumes the reagent but the resulting acid can protonate the free amine, rendering it unreactive. Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Double Acylation: While unlikely for a secondary amine, ensure your starting material is pure. Primary amine impurities could lead to diacylation products.

Part 2.2: N-Sulfonylation Reactions
Q: My sulfonylation reaction is sluggish compared to acylation. Is this normal, and how can I speed it up?

A: Yes, it is normal. Sulfonyl chlorides are generally less electrophilic than their acyl chloride counterparts, leading to slower reaction rates. The strategies to improve the reaction rate are similar to acylation:

  • Increase Temperature: Running the reaction at room temperature or gently heating (e.g., 40-50 °C) is common.

  • Use a More Effective Base: While TEA is common, stronger, non-nucleophilic bases can be effective. Pyridine is often used as both a base and a solvent for sulfonylation.

  • Catalysis: DMAP can also catalyze sulfonylation reactions.

Q: I'm getting a poor yield of the desired sulfonamide. What are the common pitfalls?

A: Besides the reasons mentioned for acylation (incomplete deprotonation, moisture), sulfonylation has its own challenges.

  • Steric Hindrance: Both the cyclic amine and the sulfonyl chloride can be sterically bulky, hindering the approach of the nucleophile to the sulfur center. If you are using a hindered sulfonyl chloride (e.g., 2,4,6-triisopropylbenzenesulfonyl chloride), expect significantly longer reaction times.

  • Alternative Methods: If direct sulfonylation with a sulfonyl chloride fails, consider alternative methods. For instance, reacting the amine with a sulfonyl fluoride or using coupling reagents designed for sulfonamide synthesis may be more effective.[12] Another approach involves the oxidative C-H sulfonylation at the β-position of the nitrogen, though this yields a different constitutional isomer.[6][13]

Part 2.3: N-Alkylation via Reductive Amination
Q: My reductive amination is not proceeding to completion, and I see starting amine and aldehyde/ketone. What should I check?

A: This indicates an issue with either the initial iminium/enamine formation or the subsequent reduction step.

  • pH Control: The formation of the iminium/enamine intermediate is pH-dependent. It is typically acid-catalyzed. Adding a small amount of acetic acid can facilitate this step.[8] However, too much acid will fully protonate the amine, inhibiting the initial nucleophilic attack.

  • Water Removal: The condensation reaction to form the iminium ion releases water. In some systems, removing this water (e.g., using molecular sieves) can drive the equilibrium towards the intermediate, improving overall conversion.

  • Reducing Agent Reactivity: Ensure your reducing agent is active. Sodium triacetoxyborohydride (STAB) is often preferred because it is mild, tolerant of slightly acidic conditions, and selectively reduces the iminium ion in the presence of the aldehyde.[11] More powerful reducing agents like sodium borohydride may reduce the starting aldehyde/ketone before it can react with the amine.

Q: I'm observing the formation of a dialkylated byproduct from my aldehyde. How can I prevent this?

A: This side reaction is less common with secondary amines but can occur if the aldehyde can form an enolate and react further. To minimize this:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine relative to the carbonyl compound.

  • Choose a Mild Reductant: STAB is particularly good at preventing side reactions.[11]

  • Temperature Control: Run the reaction at room temperature or below to minimize undesired pathways.

Data & Protocols

Data Summary Tables

Table 1: Screening of Common Bases for Derivatization

BasepKa (Conjugate Acid)Typical EquivalentsNotes
Triethylamine (TEA)~10.72.2 - 3.0Standard, cost-effective choice. Can be difficult to remove.
DIPEA (Hünig's Base)~11.02.2 - 3.0Sterically hindered, good for preventing side reactions.
Pyridine~5.22.2 - 5.0 (or as solvent)Less basic, but can act as a nucleophilic catalyst.[10]
2,6-Lutidine~6.72.2 - 3.0Sterically hindered, good for acid-sensitive substrates.[14]

Equivalents are relative to the amine hydrochloride salt.

Table 2: Common Solvents for Derivatization Reactions

SolventPropertiesTypical Reactions
Dichloromethane (DCM)Aprotic, good solubilityAcylation, Sulfonylation, Reductive Amination[15][16]
Acetonitrile (ACN)Polar aproticAcylation, Sulfonylation
Tetrahydrofuran (THF)Ethereal, aproticAcylation, Sulfonylation, Reductive Amination[14]
N,N-Dimethylformamide (DMF)Polar aprotic, high boiling pointUsed for sluggish reactions requiring heat.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 2,3,6,7-tetrahydro-1H-azepine hydrochloride (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.5 eq) dropwise. Stir the mixture for 15-20 minutes at 0 °C.

  • Acylation: Add a solution of the desired acyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[11]

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for N-Sulfonylation
  • Setup: To a flame-dried round-bottom flask under N₂, add 2,3,6,7-tetrahydro-1H-azepine hydrochloride (1.0 eq) and anhydrous DCM or pyridine (as solvent).

  • Base Addition: Cool to 0 °C. Add pyridine (3.0 eq, if not used as solvent) or TEA (2.5 eq). Stir for 15 minutes.

  • Sulfonylation: Add the sulfonyl chloride (1.1 eq) portion-wise or as a solution in the reaction solvent.

  • Reaction: Allow the mixture to warm to room temperature and stir. Gentle heating (40 °C) may be required for less reactive partners. Monitor for completion.

  • Workup & Purification: Follow a similar aqueous workup as described in Protocol 1.

Protocol 3: General Procedure for Reductive Amination
  • Setup: To a round-bottom flask, add 2,3,6,7-tetrahydro-1H-azepine hydrochloride (1.0 eq), the desired aldehyde or ketone (1.05 eq), and a solvent like DCM or 1,2-dichloroethane (DCE).

  • Neutralization: Add TEA (1.1 eq) to liberate the free amine and stir for 10 minutes at room temperature.

  • Iminium Formation: Add acetic acid (0.1 eq) and stir the mixture for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes.

  • Reaction: Stir at room temperature for 4-24 hours until the starting material is consumed (monitor by TLC/LC-MS).

  • Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ solution. Extract with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purification: Purify by flash chromatography.

Visualized Reaction Scheme

Derivatization_Scheme Common Derivatization Pathways cluster_start Starting Material cluster_freeamine Free Amine Generation cluster_products Derivatized Products AzepineHCl 2,3,6,7-Tetrahydro-1H-azepine HCl FreeAzepine Free Azepine AzepineHCl->FreeAzepine Base (e.g., TEA) Amide N-Acyl Azepine (Amide) FreeAzepine->Amide + R-COCl (Acylation) Sulfonamide N-Sulfonyl Azepine (Sulfonamide) FreeAzepine->Sulfonamide + R-SO2Cl (Sulfonylation) TertiaryAmine N-Alkyl Azepine (Tertiary Amine) FreeAzepine->TertiaryAmine 1. + R-CHO 2. [H] (Reductive Amination)

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2,3,6,7-Tetrahydro-1H-azepine hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cross-reactivity studies for 2,3,6,7-Tetrahydro-1H-azepine hydrochloride. This do...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cross-reactivity studies for 2,3,6,7-Tetrahydro-1H-azepine hydrochloride. This document moves beyond a simple recitation of protocols to offer a strategic and scientifically-grounded approach to assessing the specificity of this azepine derivative. The experimental designs detailed herein are self-validating and grounded in established analytical principles to ensure the generation of reliable and publication-quality data.

Introduction: The Imperative of Cross-Reactivity Assessment in Drug Development

Cross-reactivity, the unintended binding of a compound to targets other than its primary biological target, is a critical parameter to evaluate during the preclinical development of any therapeutic candidate. For a molecule like 2,3,6,7-Tetrahydro-1H-azepine hydrochloride, a heterocyclic compound with potential applications in medicinal chemistry, understanding its off-target interaction profile is paramount.[1] Undesirable cross-reactivity can lead to adverse drug reactions, diminished efficacy, and misleading structure-activity relationship (SAR) data. Therefore, a thorough investigation of its binding specificity is not merely a regulatory requirement but a fundamental aspect of risk assessment and a predictor of clinical success.

The azepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of pharmacological activities, including antipsychotic, antidepressant, and anticonvulsant effects.[2] This history of diverse bioactivity underscores the necessity of a comprehensive cross-reactivity panel for any new azepine derivative.

Strategic Selection of Potential Cross-Reactants

Given the structural alerts within the azepine class of compounds, a targeted approach to selecting potential cross-reactants is essential. Based on the known pharmacology of related azepine-containing drugs, the following classes of receptors and enzymes should be prioritized for initial cross-reactivity screening of 2,3,6,7-Tetrahydro-1H-azepine hydrochloride:

  • Serotonin (5-HT) Receptors: Multiple subtypes, particularly 5-HT2A and 5-HT2C, are common targets for azepine-based therapeutics.

  • Dopamine (D) Receptors: The D1 and D2 receptor subtypes are frequently implicated in the mechanism of action of psychoactive azepine compounds.

  • Adrenergic Receptors: Alpha- and beta-adrenergic receptors should be included in the screening panel due to the known activity of some azepines at these sites.

  • Histamine (H) Receptors: The H1 receptor is a known off-target for several centrally-acting drugs containing the azepine motif.

  • Muscarinic Acetylcholine (M) Receptors: To assess potential anticholinergic side effects.

  • Key Cytochrome P450 (CYP) Enzymes: To evaluate the potential for drug-drug interactions.

Experimental Design: A Multi-Pronged Approach to Specificity Assessment

A combination of ligand binding assays and chromatographic techniques provides a comprehensive evaluation of cross-reactivity. This dual approach allows for the assessment of direct interactions with biological targets and the separation of the parent compound from potential interactors in a complex matrix.

Competitive Radioligand Binding Assays: Quantifying Off-Target Affinities

Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[2] The principle relies on the competition between a radiolabeled ligand with known affinity and the unlabeled test compound (2,3,6,7-Tetrahydro-1H-azepine hydrochloride) for binding to the receptor.

Workflow for Competitive Radioligand Binding Assay

prep Receptor Preparation (Membrane Homogenates) incubation Incubation (Receptor + Radioligand + Test Compound) prep->incubation radioligand Radiolabeled Ligand (e.g., [3H]-Ketanserin for 5-HT2A) radioligand->incubation test_compound Test Compound (2,3,6,7-Tetrahydro-1H-azepine HCl) test_compound->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration scintillation Scintillation Counting (Quantifies bound radioactivity) filtration->scintillation analysis Data Analysis (IC50 and Ki determination) scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol for a Representative Target (e.g., 5-HT2A Receptor):

  • Receptor Preparation: Prepare cell membrane homogenates from a cell line recombinantly expressing the human 5-HT2A receptor. Protein concentration should be determined using a standard method (e.g., BCA assay).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Radioligand: [3H]-Ketanserin (a selective 5-HT2A antagonist) at a concentration at or below its Kd for the receptor.

  • Test Compound Dilutions: Prepare a serial dilution of 2,3,6,7-Tetrahydro-1H-azepine hydrochloride in assay buffer.

  • Assay Setup: In a 96-well plate, combine the receptor preparation, [3H]-Ketanserin, and varying concentrations of the test compound.

    • Total Binding: Receptor + Radioligand + Assay Buffer

    • Non-specific Binding (NSB): Receptor + Radioligand + a high concentration of a known 5-HT2A antagonist (e.g., 10 µM unlabeled ketanserin).

    • Test Compound Wells: Receptor + Radioligand + serial dilutions of 2,3,6,7-Tetrahydro-1H-azepine hydrochloride.

  • Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[3]

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percent specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.[4]

Competitive Enzyme-Linked Immunosorbent Assay (ELISA): A High-Throughput Alternative

For targets where a radioligand assay is not feasible or for higher throughput screening, a competitive ELISA can be developed. This requires the generation of a specific antibody against 2,3,6,7-Tetrahydro-1H-azepine hydrochloride, which can be achieved through custom antibody production services.[5][6] The principle involves the competition between the free drug in the sample and a drug-enzyme conjugate for binding to a limited number of antibody-coated wells.

Workflow for Competitive ELISA

coating Coat Plate with Anti-Azepine Antibody blocking Block Non-specific Sites coating->blocking sample_conjugate Add Sample (Free Azepine) and Azepine-Enzyme Conjugate blocking->sample_conjugate competition Competitive Binding sample_conjugate->competition wash Wash to Remove Unbound Reagents competition->wash substrate Add Substrate wash->substrate read Read Absorbance substrate->read analysis Generate Standard Curve and Quantify read->analysis method_dev Method Development (Column, Mobile Phase, Detector) sample_prep Sample Preparation (Spike with Potential Cross-Reactants) method_dev->sample_prep injection HPLC Injection sample_prep->injection separation Chromatographic Separation injection->separation detection Detection (e.g., UV-Vis) separation->detection analysis Data Analysis (Resolution, Peak Purity) detection->analysis

Sources

Comparative

A Comparative Analysis of 2,3,6,7-Tetrahydro-1H-azepine Hydrochloride: A Scaffolding Perspective for CNS Drug Discovery

For drug development professionals, researchers, and scientists, the exploration of novel chemical scaffolds with potential therapeutic value is a cornerstone of innovation. Among these, the azepine nucleus has garnered...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, researchers, and scientists, the exploration of novel chemical scaffolds with potential therapeutic value is a cornerstone of innovation. Among these, the azepine nucleus has garnered significant interest due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This guide provides a detailed statistical and comparative analysis of 2,3,6,7-Tetrahydro-1H-azepine hydrochloride, a heterocyclic compound that serves as a valuable building block in medicinal chemistry.[3] While extensive public data on this specific salt is limited, this guide will synthesize available information on its derivatives and establish a comparative framework against other relevant central nervous system (CNS) agents. By detailing its known characteristics and outlining robust experimental protocols for its further evaluation, we aim to provide a comprehensive resource for its potential applications.

Physicochemical and Structural Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its development as a potential therapeutic agent. 2,3,6,7-Tetrahydro-1H-azepine hydrochloride is the hydrochloride salt of the parent compound, 2,3,6,7-tetrahydro-1H-azepine.[3] The salt formation involves the protonation of the nitrogen atom within the seven-membered ring, which is expected to enhance its solubility in aqueous media, a desirable characteristic for many biological assays and formulation studies.[3]

Table 1: Physicochemical Properties of 2,3,6,7-Tetrahydro-1H-azepine and its Hydrochloride Salt

Property2,3,6,7-Tetrahydro-1H-azepine (Parent)2,3,6,7-Tetrahydro-1H-azepine hydrochlorideData Source
Molecular Formula C₆H₁₁NC₆H₁₂ClN[3][4]
Molecular Weight 97.16 g/mol 133.62 g/mol [3][4][5]
CAS Number 57502-46-21263282-12-7[3][4][5]
Melting Point Not available159-160 °C[3]
Computed LogP Not available1.3478[5]
Topological Polar Surface Area (TPSA) Not available12.03 Ų[5]
Hydrogen Bond Donors 11[4][5]
Hydrogen Bond Acceptors 11[4][5]
Rotatable Bonds 00[4][5]
Spectroscopic Characterization

Structural elucidation and confirmation are critical for any chemical entity in a research and development pipeline.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific spectrum for 2,3,6,7-Tetrahydro-1H-azepine hydrochloride is not publicly available, characteristic chemical shifts for related tetrahydroazepine derivatives have been reported. For instance, vinyl protons are typically observed in the range of 5.55-5.70 ppm.[3] Methylene protons adjacent to the nitrogen atom generally resonate between 3.6 and 4.1 ppm, while other ring methylene groups are found in the 2.4-2.8 ppm range.[3] In ¹³C NMR, the vinyl carbons would appear around 125-130 ppm, with the saturated carbons resonating between 20-60 ppm.[3]

  • Mass Spectrometry (MS): This technique is essential for confirming the molecular weight and fragmentation pattern of the compound, which aids in structural verification.

  • Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule.

Synthesis and Chemical Reactivity

2,3,6,7-Tetrahydro-1H-azepine hydrochloride serves as a versatile starting material for the synthesis of more complex molecules.[3] Various synthetic routes to the tetrahydroazepine core have been described in the literature, including intramolecular condensation reactions and aza-Wittig sequences.[6][7] The parent amine of the target compound can undergo a variety of chemical transformations, such as oxidation to form different derivatives and reduction to yield saturated heterocycles.[3] The nitrogen atom can also participate in nucleophilic substitution reactions.[3] A patent has been filed for a 2,3,4,7-tetrahydro-1H-azepine compound, synthesized via a cycloaddition reaction, for its potential application as a herbicide.[8]

Pharmacological Profile: Insights from Derivatives

Direct pharmacological data for 2,3,6,7-Tetrahydro-1H-azepine hydrochloride is scarce in publicly accessible literature. However, studies on its derivatives provide valuable insights into its potential therapeutic applications, particularly in the realm of CNS disorders.

A notable study investigated the antidepressant effects of 2,3,6,7-tetrahydro-1H-azepine derivatives using the forced swim test in rats.[3] The findings demonstrated that these compounds led to a dose-dependent reduction in immobility time at effective doses ranging from 3 mg/kg to 10 mg/kg.[3] The proposed mechanism of action was an increase in brain serotonin levels, suggesting a potential role as a serotonin reuptake inhibitor.[3]

Comparative Framework: Monoamine Reuptake Inhibitors

Given the preliminary evidence for serotonergic activity of its derivatives, it is logical to compare the potential profile of 2,3,6,7-Tetrahydro-1H-azepine hydrochloride with established monoamine reuptake inhibitors.

Table 2: Comparative Data of Selected Monoamine Reuptake Inhibitors

CompoundPrimary Mechanism of ActionPotency (Ki or IC50 in nM)Key Metabolites and Half-life
Sertraline Selective Serotonin Reuptake Inhibitor (SSRI)SERT: ~1-2Demethylsertraline (weaker and less selective), Parent t½: ~24h, Metabolite t½: 62-104h[9]
Nortriptyline Norepinephrine Reuptake Inhibitor (NRI)NET: ~5-10Active metabolite of amitriptyline, t½: 18-44h
Bupropion Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)NET: ~50-100, DAT: ~500-1000Hydroxybupropion (active), t½: ~20h[9]
2,3,6,7-Tetrahydro-1H-azepine derivatives Proposed Serotonin Reuptake InhibitorIn vivo effective dose: 3-10 mg/kgNot Available

This table highlights the necessity of obtaining quantitative in vitro data for 2,3,6,7-Tetrahydro-1H-azepine hydrochloride to accurately position it within the landscape of CNS therapeutics.

Proposed Experimental Workflows for Comprehensive Evaluation

To rigorously assess the therapeutic potential of 2,3,6,7-Tetrahydro-1H-azepine hydrochloride, a systematic, multi-tiered experimental approach is required. The following protocols are designed to provide a self-validating system for its characterization.

In Vitro ADME and Pharmacological Profiling

A critical first step is to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its primary pharmacological activity.

Experimental Protocol: In Vitro ADME and Primary Target Engagement

  • Solubility Assessment:

    • Prepare saturated solutions of the compound in phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.5, 7.4).

    • Incubate for 24 hours at room temperature.

    • Filter the solutions and analyze the concentration of the dissolved compound by HPLC-UV.

    • Rationale: Determines aqueous solubility, which influences oral absorption and formulation.

  • LogD Measurement:

    • Determine the partition coefficient between n-octanol and PBS at pH 7.4.

    • Analyze the concentration in each phase by HPLC-UV.

    • Rationale: Predicts membrane permeability and potential for CNS penetration.

  • Metabolic Stability Assay:

    • Incubate the compound with human liver microsomes in the presence of NADPH.

    • Sample at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quantify the remaining parent compound using LC-MS/MS.

    • Rationale: Estimates the rate of metabolic clearance in the liver.

  • Receptor Binding Assays:

    • Perform competitive radioligand binding assays against a panel of CNS targets, with a primary focus on the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

    • Use membranes prepared from cells expressing the recombinant human transporters.

    • Determine the inhibition constant (Ki) from concentration-response curves.

    • Rationale: Quantifies the binding affinity to key molecular targets and establishes selectivity.

Diagram: In Vitro Characterization Workflow

G cluster_physchem Physicochemical Properties cluster_adme In Vitro ADME cluster_pharm Pharmacology Solubility Aqueous Solubility LogD LogD @ pH 7.4 Metabolic_Stability Metabolic Stability (Human Liver Microsomes) Permeability PAMPA/Caco-2 Permeability Binding Receptor Binding Panel (SERT, NET, DAT) Functional Functional Uptake Assays Binding->Functional Compound 2,3,6,7-Tetrahydro-1H-azepine HCl Compound->Solubility Compound->LogD Compound->Metabolic_Stability Compound->Permeability Compound->Binding

Caption: Workflow for the initial in vitro evaluation of 2,3,6,7-Tetrahydro-1H-azepine HCl.

In Vivo Pharmacokinetic and Efficacy Studies

Following promising in vitro data, in vivo studies are necessary to understand the compound's behavior in a whole organism.

Experimental Protocol: In Vivo Pharmacokinetic and Forced Swim Test

  • Pharmacokinetic Study:

    • Administer a single dose of the compound to rodents (e.g., Sprague-Dawley rats) via intravenous and oral routes.

    • Collect blood samples at multiple time points.

    • Analyze plasma concentrations using LC-MS/MS.

    • Calculate key PK parameters (e.g., half-life, clearance, bioavailability).

    • Rationale: Determines how the compound is absorbed, distributed, and eliminated in a living system.

  • Forced Swim Test (FST):

    • Dose rodents with a range of concentrations of the compound or vehicle control.

    • Conduct the FST according to established protocols, recording the duration of immobility.

    • Rationale: A standard behavioral assay to assess potential antidepressant activity.

Diagram: In Vivo Study Progression

G cluster_invitro Promising In Vitro Results cluster_invivo In Vivo Evaluation cluster_decision Decision Point Invitro_Data High Affinity & Selectivity Good Metabolic Stability PK Pharmacokinetic Study (Rat) Invitro_Data->PK Efficacy Forced Swim Test (Rat) PK->Efficacy Go_NoGo Go/No-Go for Further Development Efficacy->Go_NoGo

Caption: Decision-making pathway from in vitro findings to in vivo studies.

Safety and Toxicology

Preliminary safety information from supplier data indicates that 2,3,6,7-Tetrahydro-1H-azepine hydrochloride is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] A comprehensive toxicological assessment, including in vitro cytotoxicity assays and in vivo dose-range finding studies, would be essential for any further development.

Conclusion and Future Directions

2,3,6,7-Tetrahydro-1H-azepine hydrochloride represents a chemical scaffold with intriguing, yet underexplored, potential. The available data on its derivatives suggest a possible role as a modulator of the serotonergic system, warranting further investigation for applications in CNS disorders such as depression and anxiety. However, the lack of direct, quantitative data on the hydrochloride salt itself necessitates a rigorous and systematic evaluation as outlined in this guide.

For researchers and drug development professionals, this compound offers a foundation for the synthesis of novel derivatives and the exploration of new therapeutic avenues. The experimental workflows provided herein offer a robust framework for elucidating its pharmacological profile and determining its viability as a candidate for further preclinical development. The true value of 2,3,6,7-Tetrahydro-1H-azepine hydrochloride will only be unlocked through dedicated and meticulous scientific inquiry.

References

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25. Retrieved from [Link]

  • Cheméo. (n.d.). 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,6,7-Tetrahydro-1H-azepine. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 2,3,6,7-tetrahydro- and 2,3,4,5,6,7-hexahydro-1H-1,4-diazepines via a tandem Michael-type addition–intramolecular aza-Wittig sequence. Retrieved from [Link]

  • PubChem. (n.d.). 2-Acetyl-1,5,6,7-tetrahydro-6-hydroxy-7-(hydroxymethyl)-4H-azepine-4-one. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo(d)azepine. Retrieved from [Link]

  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (2021). Molecules, 26(11), 3136. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Early ADME Evaluation of a Novel Scaffold, Tetrahydro-6H-pyrido[3,2-b]azepin-6-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, NMR Spectroscopy, and Molecular Modeling of 2-Methyl-2,3,4,5-tetrahydro-1H-[3]benzothieno[2,3-c]azepine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and X-Ray Crystallographic Analysis of Some 1,6-Dihydro-1,2,4,5-tetrazines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). X-ray Crystallography. Retrieved from [Link]

  • Google Patents. (n.d.). CN102516172B - 2, 3, 4, 7-tetrahydro-1H-nitrogen azepine compound and preparation method and application thereof.
  • National Institutes of Health. (n.d.). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Azepines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro ADME Medium/High-Throughput Screening in Drug Preclinical Development. Retrieved from [Link]

  • PubChem. (n.d.). 1,5,6,7-Tetrahydroazepine. Retrieved from [Link]

  • PubMed. (n.d.). Comparison of the effects of antidepressants and their metabolites on reuptake of biogenic amines and on receptor binding. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and structure/NMDA receptor affinity relationships of 1-substituted tetrahydro-3-benzazepines. Retrieved from [Link]

Sources

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